Resveratrol-d4
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKBXSAWLPMMSZ-RRQWMZAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)O)O)[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Resveratrol-d4 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core characteristics and primary research applications of Resveratrol-d4. As the deuterated analogue of resveratrol, a naturally occurring polyphenol renowned for its antioxidant and anti-inflammatory properties, this compound serves as an indispensable tool in the precise quantification of its parent compound in complex biological matrices. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS), and visual representations of relevant metabolic pathways and experimental workflows.
Core Properties and Primary Research Applications
This compound is a stable isotope-labeled version of trans-resveratrol, where four hydrogen atoms on the phenol ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, while maintaining nearly identical chemical and physical properties. This key difference allows it to be distinguished by mass spectrometry, making it an ideal internal standard for quantitative analysis.[1]
The primary application of this compound in research is to ensure the accuracy and reliability of analytical methods developed for the quantification of resveratrol in various biological samples, such as plasma, urine, and tissue homogenates.[1] By adding a known amount of this compound to a sample at the beginning of the analytical process, researchers can account for any loss of the analyte during sample preparation and variations in instrument response. This is crucial for obtaining precise and accurate measurements in pharmacokinetic, metabolic, and bioavailability studies of resveratrol.
Quantitative Data Summary
The following tables summarize the key quantitative data for both trans-resveratrol and its deuterated internal standard, this compound.
Table 1: Chemical and Physical Properties
| Property | trans-Resveratrol | This compound |
| Chemical Formula | C₁₄H₁₂O₃ | C₁₄H₈D₄O₃ |
| Molecular Weight | ~228.24 g/mol | ~232.27 g/mol |
| CAS Number | 501-36-0 | 1089051-56-8 |
| Appearance | White to off-white powder | White to off-white powder |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and acetone; sparingly soluble in water. | Similar solubility profile to trans-resveratrol. |
Table 2: Mass Spectrometry Data for Quantitative Analysis
| Analyte | Parent Ion (m/z) | Major Fragment Ion(s) (m/z) | Ionization Mode |
| trans-Resveratrol | 227.07 | 185.06, 143.05 | Negative ESI |
| This compound | 231.09 | 189.08, 147.07 | Negative ESI |
Note: The specific m/z values may vary slightly depending on the instrument and experimental conditions.
Experimental Protocols
Protocol for Quantification of Resveratrol in Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of resveratrol in plasma. Optimization of specific parameters will be required for different instrumentation and sample types.
1. Materials and Reagents
-
trans-Resveratrol standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Stock and Working Solutions
-
Resveratrol Stock Solution (1 mg/mL): Accurately weigh 10 mg of trans-resveratrol and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Resveratrol Working Standards: Prepare a series of working standards by serially diluting the resveratrol stock solution with a 50:50 mixture of acetonitrile and water to achieve a concentration range suitable for the calibration curve (e.g., 1-1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To a 100 µL aliquot of plasma, standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate resveratrol from matrix components (e.g., start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Resveratrol: 227.1 → 185.1 (quantifier), 227.1 → 143.1 (qualifier)
-
This compound: 231.1 → 189.1 (quantifier)
-
-
Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for both analytes to achieve maximum sensitivity.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of resveratrol to this compound against the concentration of the resveratrol standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.
-
Quantify the concentration of resveratrol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to resveratrol research where this compound is employed.
References
An In-depth Technical Guide to the Synthesis and Characterization of trans-Resveratrol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of trans-Resveratrol-d4 (E)-5-(2-(4-hydroxyphenyl-2,3,5,6-d4)ethenyl)benzene-1,3-diol), a deuterated isotopologue of the naturally occurring polyphenol, trans-resveratrol. Due to its utility as an internal standard in pharmacokinetic and metabolic studies, a reliable and well-characterized source of trans-Resveratrol-d4 is crucial for accurate quantification of trans-resveratrol and its metabolites in biological matrices.
Synthesis of trans-Resveratrol-d4
A convenient six-step synthesis for trans-Resveratrol-d4 has been reported with an overall yield of approximately 25%, starting from commercially available phenol-d6.[1] The synthetic route is outlined below, followed by a detailed experimental protocol adapted from established methods for resveratrol synthesis.
Synthesis Pathway
Caption: Six-step synthesis of trans-Resveratrol-d4.
Experimental Protocols
Step 1-4: Synthesis of the Phosphonium Salt Precursor (Illustrative Pathway)
Detailed protocols for the initial steps starting from phenol-d6 to the corresponding deuterated phosphonium salt are based on analogous non-deuterated syntheses. These steps typically involve:
-
Protection of the phenolic hydroxyl group: Phenol-d6 is protected, for example, as a methoxymethyl (MOM) ether.
-
Formylation: Introduction of a formyl group onto the deuterated aromatic ring.
-
Reduction to the corresponding alcohol.
-
Conversion to the phosphonium salt: The alcohol is converted to a bromide and subsequently reacted with triphenylphosphine.
Step 5: Horner-Wadsworth-Emmons Reaction
This key step involves the coupling of the deuterated phosphonium salt with a suitably protected hydroxybenzaldehyde derivative to form the stilbene backbone.
-
Reactants: Deuterated phosphonium salt, 3,5-dimethoxybenzaldehyde, and a strong base (e.g., sodium methoxide).
-
Solvent: Anhydrous solvent such as N,N-Dimethylformamide (DMF).
-
Procedure: The phosphonium salt is deprotonated by the base to form the ylide, which then reacts with the aldehyde. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure completion.
-
Work-up: The reaction is quenched, and the product is extracted with an organic solvent. Purification is achieved through column chromatography to yield the protected trans-resveratrol-d4.
Step 6: Deprotection
The final step involves the removal of the protecting groups from the hydroxyl functions to yield trans-resveratrol-d4.
-
Reagent: A strong Lewis acid such as boron tribromide (BBr₃).
-
Solvent: Anhydrous dichloromethane (DCM).
-
Procedure: The protected trans-resveratrol-d4 is dissolved in DCM and cooled to a low temperature (e.g., -78 °C). BBr₃ is added dropwise, and the reaction is allowed to warm to room temperature and stir until completion.
-
Work-up: The reaction is carefully quenched with water or methanol, and the product is extracted. Purification by column chromatography or recrystallization affords the final product, trans-resveratrol-d4.
Characterization of trans-Resveratrol-d4
The synthesized trans-Resveratrol-d4 is thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
Characterization Workflow
Caption: Workflow for characterization.
Data Presentation
Table 1: Physicochemical Properties of trans-Resveratrol-d4
| Property | Value |
| Molecular Formula | C₁₄H₈D₄O₃ |
| Molecular Weight | ~232.28 g/mol |
| CAS Number | 1089051-56-8 |
| Appearance | Off-white to pale yellow solid |
| Isotopic Purity | d₄: 96%, d₃: 4%[1] |
Table 2: Spectroscopic Data for trans-Resveratrol-d4
| Technique | Observed Features (Predicted based on trans-resveratrol data) |
| ¹H NMR | Signals corresponding to the non-deuterated protons of the resorcinol ring and the vinyl bridge. Absence of signals for the 2', 3', 5', and 6' protons of the other aromatic ring. |
| ¹³C NMR | Signals for all carbon atoms. Carbons bearing deuterium will show characteristic splitting or reduced intensity. |
| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z ≈ 232. Key MRM transition for quantification: m/z 231 → 147. |
| FTIR (cm⁻¹) | ~3400-3200 (O-H stretching), ~1605 (C=C aromatic stretching), ~1585 (C=C olefinic stretching), ~965 (trans-olefinic C-H out-of-plane bending). |
Biological Context: Resveratrol Signaling Pathways
trans-Resveratrol is known to modulate several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and metabolism. The deuterated form is expected to have similar biological activity.
Caption: Key signaling pathways of resveratrol.
Conclusion
This technical guide provides a framework for the synthesis and comprehensive characterization of trans-Resveratrol-d4. The detailed protocols and expected analytical data serve as a valuable resource for researchers requiring this isotopically labeled compound for quantitative bioanalytical studies. The high isotopic purity and well-defined structure of the synthesized trans-Resveratrol-d4 ensure its suitability as a reliable internal standard in demanding analytical applications within the fields of pharmacology and drug development.
References
An In-depth Technical Guide to the Chemical Properties and Stability of Resveratrol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Resveratrol-d4 (trans-Resveratrol-d4), a deuterated analog of the naturally occurring polyphenol, trans-resveratrol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and various fields of analytical and biomedical research. While data specific to the deuterated form is limited, this guide consolidates available information and extrapolates from the extensive data on its non-deuterated counterpart, with appropriate notations.
Chemical Properties
This compound, systematically named 5-[(1E)-2-(4-hydroxyphenyl-2,3,5,6-d4)ethenyl]-1,3-benzenediol, is a stilbenoid in which four hydrogen atoms on the 4-hydroxyphenyl ring have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for the accurate quantification of resveratrol in complex biological matrices by mass spectrometry.[1]
General Properties
The fundamental chemical properties of trans-Resveratrol-d4 are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₈D₄O₃ | [1] |
| Molecular Weight | 232.27 g/mol | |
| CAS Number | 1089051-56-8 | [1] |
| Appearance | White to off-white crystalline powder | |
| Isotopic Purity | ≥98% deuterated forms (d₁-d₄) | [1] |
Solubility
The solubility of trans-Resveratrol-d4 has been determined in various organic solvents and aqueous solutions. As with its non-deuterated analog, it exhibits poor solubility in water.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | >100 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | >50 mg/mL | [1] |
| Ethanol | >50 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | <100 µg/mL | [1] |
| Water | <0.05 mg/mL | [2] |
Stability Profile
The stability of a compound is a critical parameter for its handling, storage, and application in experimental settings. While specific, in-depth stability studies on this compound are not extensively published, its stability is expected to be very similar to that of trans-resveratrol.
Storage and General Stability
When stored as a solid at -20°C, trans-Resveratrol-d4 is stable for at least two years.[1] Solutions should be prepared fresh, although storage in DMSO or ethanol at -20°C for up to one month is generally acceptable for non-deuterated resveratrol. For optimal stability, solutions should be protected from light.
pH Stability
The stability of trans-resveratrol is highly dependent on the pH of the medium. It is relatively stable in acidic to neutral conditions but degrades rapidly in alkaline environments.[2][3][4][5]
-
Acidic to Neutral pH (below 6.8): trans-Resveratrol exhibits good stability.[3][4][5]
-
Alkaline pH (above 6.8): Degradation increases exponentially.[3][4][5] Maximum degradation is observed around pH 9.[2]
Thermal Stability
Elevated temperatures accelerate the degradation of trans-resveratrol.[6] Studies on the non-deuterated compound show significant degradation at temperatures above 100°C.[6] When heated at its melting point (around 267°C), a significant portion of resveratrol degrades rapidly.
Photostability
trans-Resveratrol is sensitive to light, particularly UV radiation.[7][8][9][10][11] Exposure to UV light can induce isomerization from the more biologically active trans-isomer to the cis-isomer.[7] Further exposure can lead to photodegradation, resulting in a loss of antioxidant activity.[7] Therefore, it is crucial to protect this compound and its solutions from light.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the analysis and characterization of this compound. These protocols are primarily based on established methods for trans-resveratrol and can be adapted for the deuterated analog.
Synthesis of trans-Resveratrol-d4
A convenient six-step synthesis for trans-Resveratrol-d4 has been reported, starting from commercially available phenol-d6, with an overall yield of 25%. The final product was characterized by MS, IR, and ¹H and ¹³C NMR spectroscopy, with an isotopic distribution of 96% d4 and 4% d3. While a detailed, step-by-step protocol is not publicly available in the cited literature, the general synthetic pathway is outlined below.
Stability Indicating UPLC-MS/MS Method for Quantification
This method is suitable for the quantification of this compound and for assessing its stability in the presence of its degradation products.
Objective: To develop and validate a UPLC-MS/MS method for the quantification of trans-Resveratrol-d4.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of the analyte from any degradants.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 231.1 → Product ion (m/z) 188.1 (example, should be optimized).
-
Internal Standard (e.g., Resveratrol-¹³C₆): To be determined based on the chosen standard.
-
Sample Preparation (for plasma samples):
-
To 100 µL of plasma, add the internal standard solution.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the UPLC-MS/MS system.
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[12][13][14]
Objective: To investigate the degradation of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photodegradation: Expose a solution of the drug substance to UV light (254 nm) and fluorescent light.
Procedure:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions and solid drug substance to the stress conditions outlined above.
-
At specified time points, withdraw samples and neutralize if necessary.
-
Dilute the samples to an appropriate concentration.
-
Analyze the samples using a validated stability-indicating UPLC-MS/MS method (as described in 3.2).
Signaling Pathways and Biological Activity
While this compound is primarily used as an analytical standard, its biological activity is presumed to be identical to that of non-deuterated resveratrol due to the kinetic isotope effect being negligible in most biological systems. Resveratrol is known to interact with a multitude of cellular targets and signaling pathways.
Sirtuin 1 (SIRT1) Activation
Resveratrol is a well-known activator of SIRT1, a NAD⁺-dependent deacetylase involved in various cellular processes, including metabolism, stress resistance, and aging.
Cyclooxygenase (COX) Inhibition
Resveratrol has been shown to inhibit the activity of cyclooxygenase enzymes, COX-1 and COX-2, which are involved in the synthesis of prostaglandins and play a key role in inflammation.
Conclusion
This compound is a critical tool for the accurate quantification of resveratrol in research and clinical settings. Its chemical properties and stability profile are largely comparable to its non-deuterated counterpart. This guide provides a foundational understanding of its characteristics and offers detailed protocols for its analysis and stability testing. Researchers should, however, remain mindful of the limited availability of stability data specifically for the deuterated form and are encouraged to perform their own validation experiments as needed. The provided diagrams and workflows offer a visual representation of key processes and pathways, aiding in the comprehension and application of this important analytical standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. Photostability evaluation of five UV-filters, trans-resveratrol and beta-carotene in sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of trans-resveratrol photostability by encapsulation in lipid microparticles: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biomedres.us [biomedres.us]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. medcraveonline.com [medcraveonline.com]
Resveratrol-d4 supplier information for research labs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Resveratrol-d4, a deuterated internal standard crucial for the accurate quantification of resveratrol in complex biological matrices. This document outlines supplier information, key product specifications, experimental protocols for its use, and relevant biological signaling pathways.
Supplier Information and Product Specifications
The selection of a reliable supplier for research-grade this compound is critical for experimental success. Key considerations include purity, isotopic enrichment, concentration, and cost. The following table summarizes a comparative overview of offerings from prominent suppliers.
| Supplier | Product Name | Catalog Number | Purity/Isotopic Enrichment | Available Quantities | Price (USD) | Form | Storage |
| Cayman Chemical | trans-Resveratrol-d4 | 13130 | ≥99% deuterated forms (d1-d4)[1] | 100 µg, 250 µg, 500 µg, 1 mg[1] | $49, $115, $216, $380[1] | Solution in ethanol[1] | -20°C[1] |
| MedChemExpress | This compound | HY-16561S | Purity (HPLC): 99.36%, Isotopic Enrichment: 93.56% (d4) | 1 mg, 5 mg, 10 mg, 25 mg | Contact for pricing | Solid | -20°C (3 years) |
| Clearsynth | This compound | CS-O-03106 | Purity by HPLC: 97.79%[2] | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg[2] | Login to view price[2] | Solid | 2-8°C (long term)[2] |
| Santa Cruz Biotechnology | trans-Resveratrol-d4 | sc-217985 | Information available on lot-specific Certificate of Analysis | Contact for information | Contact for pricing | Solid | -20°C |
| LGC Standards | This compound | TRC-R287502 | Not specified | Not specified | Contact for pricing | Not specified | Not specified |
| Clinivex | This compound | Not specified | Not specified | Not specified | Contact for pricing | Not specified | Room temperature (shipping)[3] |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₈D₄O₃ |
| Molecular Weight | ~232.27 g/mol |
| CAS Number | 1089051-56-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (>50 mg/mL), Ethanol (>50 mg/mL), and DMF (>100 mg/mL). Poorly soluble in water.[1] |
| Stability | Stable for at least 2 years when stored at -20°C.[1] Light and pH sensitive. |
Experimental Protocols
This compound is primarily utilized as an internal standard in quantitative mass spectrometry-based assays to account for variations in sample preparation and instrument response.
Preparation of Stock and Working Solutions
a. Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound solid.
-
Dissolve the solid in 1 mL of a suitable organic solvent such as methanol, ethanol, or DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber vial to protect from light.
b. Working Solutions:
-
Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent (e.g., 50% methanol in water) to achieve the desired concentrations for spiking into calibration standards and quality control samples.
-
The concentration of the internal standard working solution should be chosen to be in the mid-range of the calibration curve of the analyte (resveratrol).
Sample Preparation for LC-MS/MS Analysis of Plasma Samples
This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.
a. Protein Precipitation:
-
To 100 µL of plasma sample, add a predetermined amount of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
b. Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following are typical starting parameters that should be optimized for your specific instrument.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to improve ionization.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for resveratrol and its deuterated analog.
-
MRM Transitions:
-
Resveratrol: Q1: m/z 227 -> Q3: m/z 185 (quantifier), m/z 143 (qualifier)
-
This compound: Q1: m/z 231 -> Q3: m/z 187 (or other appropriate fragment)
-
Mandatory Visualizations
Experimental Workflow for Pharmacokinetic Studies
References
Understanding the Isotopic Labeling of Resveratrol-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Resveratrol-d4, a deuterated form of the well-researched polyphenol, resveratrol. This document details its synthesis, analytical quantification, and the key signaling pathways it helps to elucidate in biomedical research. The inclusion of detailed experimental protocols and visual diagrams aims to equip researchers with the practical knowledge necessary for utilizing this compound in their studies.
Introduction to this compound
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring compound found in various plants, including grapes, blueberries, and peanuts. It has garnered significant scientific interest for its potential antioxidant, anti-inflammatory, and anti-aging properties. This compound is a stable isotope-labeled version of resveratrol, where four hydrogen atoms on the phenol ring are replaced with deuterium. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification of resveratrol in biological samples. Its near-identical chemical and physical properties to unlabeled resveratrol, coupled with its distinct mass, allow it to serve as an ideal internal standard for accurate and precise measurements in pharmacokinetic and metabolism studies.
Synthesis of trans-Resveratrol-d4
A known method for the synthesis of trans-Resveratrol-d4 involves a six-step process starting from commercially available phenol-d6, affording an overall yield of approximately 25%[1]. While the complete, step-by-step protocol is detailed in the primary literature, the general synthetic strategy is outlined below.
Synthesis Workflow:
Caption: A simplified workflow for the 6-step synthesis of trans-Resveratrol-d4.
The isotopic distribution of the final product is crucial for its use as an internal standard. High-resolution mass spectrometry has shown the isotopic purity of the synthesized trans-Resveratrol-d4 to be approximately 96% for d4 and 4% for d3[2].
Analytical Quantification using this compound
This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods to quantify resveratrol in biological matrices such as plasma and tissue homogenates. The co-extraction and co-analysis of the analyte (resveratrol) and the internal standard (this compound) allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise results.
Experimental Protocols
Below are representative protocols for sample preparation and LC-MS/MS analysis, compiled from various validated methods.
Table 1: Sample Preparation Protocols for Resveratrol Analysis
| Method | Matrix | Procedure |
| Protein Precipitation | Plasma | 1. To 100 µL of plasma, add 2.5 µL of this compound internal standard (IS) solution (e.g., 4 µg/mL). 2. Add 250 µL of methanol to precipitate proteins. 3. Vortex and centrifuge to pellet the proteins. 4. Collect the supernatant for LC-MS/MS analysis. |
| Liquid-Liquid Extraction | Plasma/Tissue Homogenate | 1. To 200 µL of plasma or tissue homogenate, add 10 µL of IS solution. 2. Add 1.8 mL of methyl tert-butyl ether (MTBE) as the extraction solvent. 3. Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes. 4. Separate the organic layer and evaporate to dryness. 5. Reconstitute the residue in the mobile phase for analysis. |
Table 2: Representative LC-MS/MS and UPLC-MS/MS Parameters for Resveratrol Quantification
| Parameter | LC-MS/MS Method 1 | UPLC-MS/MS Method 2 |
| Chromatography System | Agilent 1290 dual pump with 6460 Triple Quad LC/MS[3] | Shimadzu UHPLC system with AB Sciex QTrap 4000 MS[4] |
| Column | Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm)[3] | Acquity BEH C18 (2.1 x 50 mm)[4] |
| Mobile Phase A | 1 mM ammonium fluoride in distilled water[3] | 0.1% formic acid in water[4] |
| Mobile Phase B | 100% methanol[3] | Acetonitrile[4] |
| Flow Rate | 0.5 mL/min[3] | 0.3 mL/min |
| Gradient Elution | 0 min, 0% B; 2 min, 30% B; 2.5 min, 70% B; 2.6 min, 95% B; 3.5 min, 95% B; 3.6 min, 30% B[3] | Isocratic or gradient elution can be applied. |
| Ionization Mode | Negative Electrospray Ionization (ESI)[3][5] | Negative ESI[4] |
| MRM Transitions (m/z) | Resveratrol: 227 → 185 (quantifier), 227 → 143 (qualifier)[5]. This compound: 231 → 147[5] | Resveratrol: 227 → 185. This compound: 231 → 147. |
| Retention Time | Resveratrol: ~2.22 min. This compound: ~2.17 min[3][5] | Varies depending on the specific method. |
Kinetic Isotope Effect
When using deuterated compounds as internal standards, it is important to consider the potential for kinetic isotope effects (KIE). The KIE refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. Due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, reactions involving the cleavage of a C-D bond can be slower. This can potentially affect the rate of metabolism of this compound compared to unlabeled resveratrol, particularly if the deuterated positions are sites of metabolic modification by enzymes such as cytochrome P450s.
However, for this compound, the deuterium labels are on the aromatic ring, which is not the primary site of metabolic glucuronidation or sulfation. Therefore, the kinetic isotope effect on the overall pharmacokinetic profile is generally considered to be negligible, making it an excellent internal standard. Nevertheless, researchers should be aware of this potential phenomenon, especially when designing new deuterated standards or interpreting metabolism data.
Resveratrol-Modulated Signaling Pathways
Resveratrol is known to exert its biological effects by modulating a variety of cellular signaling pathways. The use of this compound in quantitative studies allows for a more precise correlation between resveratrol concentrations and its downstream effects on these pathways.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Resveratrol has been shown to inhibit this pathway in various cancer cell lines, contributing to its anti-cancer properties.
Caption: Resveratrol's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Resveratrol can activate this pathway, leading to the expression of various antioxidant and detoxification enzymes.
Caption: Activation of the Nrf2/ARE antioxidant pathway by Resveratrol.
SIRT1 Activation
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating cellular metabolism, stress resistance, and aging. Resveratrol is a well-known activator of SIRT1, and this interaction is believed to mediate many of its beneficial health effects.
Caption: Resveratrol-mediated activation of SIRT1 and its downstream effects.
Conclusion
This compound is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and molecular biology. Its use as an internal standard enables the accurate quantification of resveratrol in complex biological matrices, providing reliable data for pharmacokinetic modeling and dose-response studies. Understanding the synthesis of this compound, the analytical methods for its use, and the cellular pathways influenced by resveratrol is crucial for advancing our knowledge of this promising natural compound and its potential therapeutic applications. This guide provides a foundational resource for scientists and professionals working with or considering the use of isotopically labeled resveratrol in their research endeavors.
References
Resveratrol-d4 molecular weight and chemical formula
For Immediate Release
This technical guide provides an in-depth overview of Resveratrol-d4, a deuterated analog of the well-studied polyphenol, resveratrol. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, its application in experimental settings, and its interaction with key cellular signaling pathways.
Core Molecular Data
This compound, also known as trans-Resveratrol-d4, is a synthesized form of resveratrol where four hydrogen atoms on the phenol ring have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for the accurate quantification of resveratrol in various biological matrices.
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₈D₄O₃ | [1][2][3][4] |
| Molecular Weight | 232.27 g/mol | [2][3][5] |
| Monoisotopic Mass | 232.103751224 Da | [5] |
| CAS Number | 1089051-56-8 | [1][4] |
Application in Experimental Protocols: Quantification of Resveratrol
The primary application of this compound is as an internal standard in mass spectrometry-based analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the precise quantification of resveratrol. Its chemical properties are nearly identical to resveratrol, but its increased mass allows it to be distinguished by the mass spectrometer.
Experimental Protocol: Quantification of Resveratrol in Plasma using LC-MS/MS
This protocol outlines a general procedure for the quantification of resveratrol in plasma samples using this compound as an internal standard.
1. Sample Preparation:
-
To a 100 µL plasma sample, add a known concentration of this compound solution (e.g., 10 µL of a 1 µg/mL solution).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with two solvents is common, for instance, Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample is injected.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode can be used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to selectively detect and quantify resveratrol and this compound. The specific precursor and product ion transitions for both molecules would be monitored.
-
3. Data Analysis:
-
A calibration curve is generated by plotting the ratio of the peak area of resveratrol to the peak area of this compound against a series of known concentrations of resveratrol standards.
-
The concentration of resveratrol in the plasma samples is then determined by interpolating the peak area ratio from the calibration curve.
Role in Cellular Signaling Pathways
As a deuterated analog, this compound is expected to exhibit the same biological activities as resveratrol. Resveratrol is known to modulate a variety of signaling pathways, playing a role in its antioxidant, anti-inflammatory, and potential therapeutic effects.
One of the key pathways influenced by resveratrol is the Nrf2 signaling pathway , which is a critical regulator of the cellular antioxidant response.
Caption: Resveratrol's activation of the Nrf2 signaling pathway.
Under normal conditions, the protein Keap1 binds to Nrf2, leading to its degradation. Resveratrol can inhibit Keap1, allowing Nrf2 to accumulate and translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. The resulting proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), contribute to cellular protection against oxidative stress.
Another significant pathway modulated by resveratrol involves Sirtuin 1 (SIRT1) , a protein deacetylase implicated in cellular metabolism, stress resistance, and aging.
Caption: Resveratrol's activation of the SIRT1 signaling pathway.
Resveratrol is known to activate SIRT1. This activation leads to the deacetylation and subsequent activation of various downstream targets, including Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). Activated PGC-1α is a master regulator of mitochondrial biogenesis, the process of generating new mitochondria. This enhancement of mitochondrial function is linked to many of the metabolic benefits attributed to resveratrol.
References
- 1. researchgate.net [researchgate.net]
- 2. Resveratrol mediates its anti-cancer effects by Nrf2 signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nrf2activators.com [nrf2activators.com]
- 4. Resveratrol Modulates Transforming Growth Factor-Beta (TGF-β) Signaling Pathway for Disease Therapy: A New Insight into Its Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The therapeutic effect of resveratrol: Focusing on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Resveratrol-d4: Commercial Availability, Purity, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, purity, and analytical methodologies for Resveratrol-d4 (Deuterated Resveratrol). This stable isotope-labeled internal standard is critical for accurate quantification of resveratrol in various matrices, a key consideration in preclinical and clinical research. This document outlines the quality attributes of commercially available this compound, details relevant analytical techniques, and provides insights into its application in research.
Commercial Availability and Supplier Specifications
This compound is available from several reputable suppliers of research chemicals and analytical standards. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a product that meets the requirements of their specific application. The following table summarizes the offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Chemical Formula | Molecular Weight ( g/mol ) | Stated Purity |
| Cayman Chemical | trans-Resveratrol-d4 | 1089051-56-8 | C₁₄H₈D₄O₃ | 232.3 | ≥99% deuterated forms (d₁-d₄)[1] |
| MedchemExpress | This compound | 1089051-56-8 | C₁₄H₈D₄O₃ | 232.27 | 99.9% (by HPLC)[2] |
| Clearsynth | This compound | 1089051-56-8 | C₁₄H₈D₄O₃ | 232.27 | 97.79% (by HPLC)[3] |
| Santa Cruz Biotechnology | trans-Resveratrol-d4 | 1089051-56-8 | C₁₄H₈D₄O₃ | 232.3 | Information available upon request of CoA[4] |
| LGC Standards | This compound | 1089051-56-8 | C₁₄H₈D₄O₃ | 232.27 | High quality reference standard[5] |
| Axios Research | This compound | 501-36-0 (non-labelled) | C₁₄H₈D₄O₃ | 232.27 | Fully characterized chemical compound |
Purity and Characterization
The utility of this compound as an internal standard is directly dependent on its chemical and isotopic purity. Manufacturers employ a range of analytical techniques to characterize their products.
Chemical Purity
Chemical purity is typically assessed by High-Performance Liquid Chromatography (HPLC). A Certificate of Analysis (CoA) should be requested from the supplier to obtain batch-specific purity data.
Example Certificate of Analysis Data:
| Parameter | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Purity (HPLC) | ≥99.0% | 99.9% | HPLC[2] |
Isotopic Purity
Isotopic purity is a critical parameter for a deuterated standard. It is typically determined by mass spectrometry. The isotopic distribution indicates the percentage of the compound that is fully deuterated (d4) and the percentages of lesser-deuterated forms (d1, d2, d3) and the unlabeled compound (d0). High isotopic purity (predominantly d4) is desirable to minimize interference with the analyte signal.
Cayman Chemical specifies their product as having ≥99% deuterated forms (d1-d4)[1].
Synthesis of this compound
A brief overview of a synthetic route to trans-Resveratrol-d4 is presented below. The synthesis of deuterated resveratrol typically involves the use of deuterated starting materials. One common approach is a Wittig or Horner-Wadsworth-Emmons reaction.
References
The Isotopic Fingerprint of Resveratrol: A Guide to Natural Abundance and Labeled Standards in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical role of isotopic analysis in resveratrol research. Understanding the natural abundance of isotopes in resveratrol and the application of isotopically labeled standards is paramount for accurate quantification and for elucidating its complex biological pathways. This document provides a comprehensive overview of these topics, including detailed data, experimental protocols, and visual representations of key concepts.
Section 1: Natural Isotopic Abundance of Resveratrol's Constituent Elements
Resveratrol (C₁₄H₁₂O₃) is composed of carbon, hydrogen, and oxygen, each with a characteristic natural isotopic abundance. These subtle variations in atomic mass provide a fundamental baseline for mass spectrometry-based analyses. The naturally occurring stable isotopes of these elements are summarized below.
| Element | Isotope | Natural Abundance (%) |
| Carbon | Carbon-12 (¹²C) | ~98.9%[1][2][3] |
| Carbon-13 (¹³C) | ~1.1%[1][2][3] | |
| Hydrogen | Protium (¹H) | ~99.985%[1][2] |
| Deuterium (²H or D) | ~0.015%[1][2] | |
| Oxygen | Oxygen-16 (¹⁶O) | ~99.76%[2][3] |
| Oxygen-17 (¹⁷O) | ~0.04%[2] | |
| Oxygen-18 (¹⁸O) | ~0.20%[2][3] |
Note: These are average terrestrial abundances and can vary slightly based on the source of the resveratrol.
Section 2: Isotopically Labeled Resveratrol Standards
For precise and accurate quantification in complex biological matrices, stable isotope-labeled internal standards are indispensable. These standards are synthesized to be chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes. This mass difference allows them to be distinguished from the endogenous analyte by a mass spectrometer.
| Labeled Standard | Common Isotopic Label(s) | Supplier Examples |
| Resveratrol-d₄ | Deuterium (²H) | Commercially available |
| Resveratrol-¹³C₆ | Carbon-13 (¹³C) | MedChemExpress, Cambridge Isotope Laboratories[4][5] |
The use of these standards in a technique called Stable Isotope Dilution Analysis (SIDA) corrects for sample loss during preparation and for matrix effects during ionization, leading to highly reliable quantitative results.[6]
Section 3: Experimental Protocols for Resveratrol Quantification using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of resveratrol and its metabolites in biological samples.[7] The following is a generalized protocol based on common methodologies.
Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the isotopically labeled internal standard (e.g., resveratrol-d₄ at a known concentration).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
Liquid Chromatography (LC) Conditions
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly over several minutes to elute resveratrol and its metabolites, followed by a re-equilibration step.
-
Flow Rate: Approximately 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for resveratrol.[9][10]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the native resveratrol and the labeled internal standard.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of resveratrol in the sample against a calibration curve.
Section 4: Resveratrol's Influence on Key Signaling Pathways
Resveratrol exerts its diverse biological effects by modulating a variety of cellular signaling pathways. Understanding these pathways is crucial for drug development and for elucidating its mechanisms of action.
Caption: Major signaling pathways modulated by resveratrol.
Resveratrol has been shown to activate SIRT1 and AMPK, which are key regulators of metabolism.[11][12] It also activates the Nrf2 pathway, leading to an enhanced antioxidant response.[13][14] Conversely, resveratrol can inhibit the Wnt/β-catenin and PI3K/AKT pathways, which are often dysregulated in diseases like cancer, thereby reducing cell proliferation and promoting apoptosis.[13][15]
Section 5: Experimental Workflow for Resveratrol Analysis
The following diagram outlines a typical workflow for the quantitative analysis of resveratrol in biological samples using isotopically labeled standards.
References
- 1. Isotopes as a tool for reconstructing ancient environments – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]
- 2. Illustrated Glossary of Organic Chemistry - Natural abundance [chem.ucla.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Resveratrol (4-hydroxyphenyl-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-9259-0.01 [isotope.com]
- 6. Quantitation of resveratrol in red wines by means of stable isotope dilution analysis-ultra-performance liquid chromatography-Quan-time-of-flight mass spectrometry and cross validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Quantification of resveratrol in Mouse Plasma by Ultra high Pressure Liquid chromatography (UPLc) coupled to tandem Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nrf2activators.com [nrf2activators.com]
- 12. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The therapeutic effect of resveratrol: Focusing on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of Cell Signaling Pathways and miRNAs by Resveratrol in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Resveratrol vs. Resveratrol-d4: A Technical Guide to Their Core Differences
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the key distinctions between resveratrol and its deuterated analog, Resveratrol-d4. By providing a comprehensive overview of their chemical properties, biological activities, and analytical applications, this document serves as a vital resource for professionals in research and drug development.
Introduction: The Significance of Resveratrol and its Deuterated Form
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenolic compound found in various plants, including grapes, blueberries, and peanuts.[1] It has garnered significant scientific interest for its wide array of potential health benefits, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties.[1][2][3] However, the therapeutic application of resveratrol is often hampered by its rapid metabolism and low bioavailability.[4][5][6][7]
This compound is a stable isotope-labeled version of resveratrol where four hydrogen atoms on one of the phenyl rings have been replaced with deuterium. This seemingly subtle structural modification does not significantly alter the compound's fundamental chemical nature but has profound implications for its use in analytical and research settings. Primarily, this compound serves as an indispensable internal standard for the accurate quantification of resveratrol in biological matrices using mass spectrometry-based methods.
This guide will delve into the nuanced differences between these two molecules, focusing on their physicochemical properties, the impact of deuteration on pharmacokinetics, their respective roles in experimental research, and the signaling pathways modulated by resveratrol.
Physicochemical Properties: A Comparative Analysis
While resveratrol and this compound share the same core structure, the substitution of hydrogen with deuterium results in a slight increase in molecular weight. This difference is fundamental to their differentiation in mass spectrometry. The key physicochemical properties are summarized in the table below for easy comparison.
| Property | Resveratrol | This compound |
| Molecular Formula | C₁₄H₁₂O₃ | C₁₄H₈D₄O₃ |
| Molecular Weight | ~228.24 g/mol | ~232.27 g/mol |
| IUPAC Name | 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | 5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]benzene-1,3-diol |
| CAS Number | 501-36-0 | 1089051-56-8 |
| Appearance | White to off-white crystalline powder | Not explicitly stated, but assumed to be similar to resveratrol |
| Solubility | Poorly soluble in water; Soluble in ethanol, methanol, acetone | Soluble in ethanol, DMF, DMSO |
| Melting Point | ~258–260°C | Not explicitly stated |
The Deuterium Kinetic Isotope Effect: A Theoretical Advantage for this compound
The substitution of hydrogen with deuterium, a heavier and more stable isotope, can significantly influence the metabolic fate of a molecule. This phenomenon is known as the deuterium kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.
In the context of drug metabolism, where cytochrome P450 enzymes often catalyze the breaking of C-H bonds, deuteration can slow down the rate of metabolic reactions. This can lead to:
-
Increased half-life: The drug remains in the body for a longer period.
-
Enhanced bioavailability: A greater proportion of the unchanged drug reaches systemic circulation.
-
Reduced formation of metabolites: This can potentially decrease the risk of metabolite-associated toxicity.
While these are the generally accepted principles of deuteration in drug development, it is crucial to note that no direct comparative pharmacokinetic studies between resveratrol and this compound have been published to date. The primary application of this compound remains as an internal standard for analytical purposes, and its potential therapeutic benefits as a deuterated drug have not been a focus of investigation.
Pharmacokinetics of Resveratrol
Numerous studies have characterized the pharmacokinetic profile of resveratrol in humans and animal models. Following oral administration, resveratrol is well-absorbed but undergoes rapid and extensive metabolism in the intestines and liver.[5][7] The primary metabolites are glucuronide and sulfate conjugates.[5][8] This first-pass metabolism results in very low plasma concentrations of the parent resveratrol, which is a significant challenge for its clinical development.[5][7]
| Pharmacokinetic Parameter (Human, 500 mg oral dose) | Resveratrol | Resveratrol Glucuronides | Resveratrol Sulfates |
| Cmax (ng/mL) | 71.2 ± 42.4 | 4,083.9 ± 1,704.4 | 1,516.0 ± 639.0 |
| AUC₀-inf (ng·h/mL) | 179.1 ± 79.1 | 39,732.4 ± 16,145.6 | 14,441.7 ± 7,593.2 |
Data from a study on the bioavailability of a 500 mg resveratrol tablet in healthy volunteers.[5]
Experimental Protocols: Quantification of Resveratrol using this compound
The most significant practical difference between resveratrol and this compound lies in their application in experimental settings. This compound is the gold standard internal standard for the quantification of resveratrol in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Stable Isotope Dilution Analysis
In this method, a known amount of this compound is added to the biological sample (e.g., plasma, urine, tissue homogenate) at the beginning of the sample preparation process. Both the analyte (resveratrol) and the internal standard (this compound) are co-extracted and analyzed by LC-MS/MS. Because they are chemically almost identical, they exhibit similar chromatographic behavior and ionization efficiency. However, they are distinguishable by their different masses. By measuring the ratio of the mass spectrometer signal of resveratrol to that of this compound, the concentration of resveratrol in the original sample can be accurately determined, correcting for any sample loss during preparation and variations in instrument response.
Representative Experimental Workflow for Resveratrol Quantification
References
- 1. greenpharmacy.info [greenpharmacy.info]
- 2. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability and safety study of resveratrol 500 mg tablets in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Recent studies on resveratrol and its biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
The Deuterium Switch: A Technical Guide to the Application of Deuterium-Labeled Compounds in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful tool in modern pharmacology. This "deuterium switch" can significantly alter the metabolic fate and pharmacokinetic profile of drug candidates, leading to improved therapeutic agents with enhanced efficacy, safety, and tolerability. This technical guide provides an in-depth exploration of the core principles, practical applications, and experimental methodologies related to deuterium-labeled compounds in drug discovery and development. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this innovative approach.
Introduction: The Deuterium Kinetic Isotope Effect
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron in its nucleus. This seemingly subtle addition of a neutron results in a doubling of the atomic mass compared to protium (¹H), the most common hydrogen isotope.[1] This mass difference is the foundation of the Deuterium Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom involved in a bond-breaking step is replaced by deuterium.
The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate.[2] In pharmacology, this effect is particularly relevant for drug metabolism, much of which is mediated by cytochrome P450 (CYP) enzymes that catalyze the oxidative cleavage of C-H bonds.[3] By strategically placing deuterium at a metabolically vulnerable position (a "soft spot") within a drug molecule, the rate of metabolism at that site can be significantly reduced.[4]
This slowing of metabolism can lead to several desirable outcomes:
-
Increased drug exposure (AUC): A slower metabolic clearance results in the drug remaining in the body for a longer period.
-
Longer half-life (t½): This allows for less frequent dosing, which can improve patient compliance.
-
Reduced formation of toxic or inactive metabolites: By blocking a specific metabolic pathway, the formation of undesirable byproducts can be minimized.[5]
-
Increased bioavailability: Slower first-pass metabolism can lead to a greater proportion of the administered dose reaching systemic circulation.
-
Reduced peak-to-trough plasma concentration fluctuations: This can lead to a more consistent therapeutic effect and a better safety profile.[6]
Applications in Pharmacology
The application of deuterium-labeled compounds in pharmacology can be broadly categorized into two main areas: as therapeutic agents themselves and as tools in metabolic and pharmacokinetic studies.
Deuterated Compounds as Therapeutic Agents
The "deuterium switch" strategy involves creating deuterated analogs of existing drugs to improve their pharmacokinetic and/or safety profiles. This approach has led to the successful development and approval of several deuterated drugs.
A notable example is Deutetrabenazine (Austedo®) , a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease.[7] Tetrabenazine is rapidly metabolized, leading to high peak plasma concentrations and the need for frequent dosing. By replacing the hydrogen atoms on the two methoxy groups with deuterium, the metabolic stability of deutetrabenazine is significantly increased.[8] This results in a longer half-life of its active metabolites, allowing for a lower total daily dose and a reduced dosing frequency, which in turn improves its safety and tolerability profile.[6][7]
Another approved deuterated drug is Deucravacitinib (Sotyktu™) , a selective inhibitor of tyrosine kinase 2 (TYK2) for the treatment of plaque psoriasis.[9] In this case, deuteration was incorporated during the initial drug design to fine-tune its metabolic profile and enhance its selectivity.[10]
Deuterium-Labeled Compounds in Metabolic and Pharmacokinetic (PK) Studies
Deuterium-labeled compounds are invaluable tools for elucidating the metabolic pathways and pharmacokinetic properties of drugs.[11]
-
Metabolic Pathway Identification: By administering a deuterated version of a drug, metabolites can be easily identified by their characteristic mass shift in mass spectrometry analysis. This helps in understanding how a drug is biotransformed in the body.
-
Pharmacokinetic Studies: Co-administering a deuterated and non-deuterated version of a drug allows for a direct comparison of their pharmacokinetic profiles within the same individual, eliminating inter-subject variability.
-
Internal Standards in Bioanalysis: Deuterated analogs of a drug are considered the "gold standard" for use as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS).[12] Because they have nearly identical physicochemical properties to the analyte, they co-elute and experience the same matrix effects, allowing for highly accurate and precise quantification.[12]
Data Presentation: Pharmacokinetic Parameter Comparison
The following tables summarize the pharmacokinetic parameters of several deuterated drugs compared to their non-deuterated counterparts, demonstrating the significant impact of the deuterium switch.
Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine Active Metabolites (Total (α+β)-HTBZ) [6][7]
| Parameter | Deutetrabenazine | Tetrabenazine | Fold Change |
| Half-life (t½, hours) | ~9-10 | ~2-5 | ~2-5x longer |
| AUC₀₋inf (ng·h/mL) | ~560 | ~280 | ~2x higher |
| Cₘₐₓ (ng/mL) | ~58 | ~175 | ~3x lower |
| Peak-to-Trough Fluctuation | Significantly Reduced | High | - |
Table 2: Pharmacokinetic Parameters of Deuterated Ivacaftor (CTP-656) vs. Ivacaftor [13][14]
| Parameter | CTP-656 (d₉-Ivacaftor) | Ivacaftor | Fold Change |
| Half-life (t½, hours) | 15.9 | ~6-9 | ~1.8-2.7x longer |
| AUC₀₋₂₄ (ng·h/mL) | Increased | Lower | - |
| C₂₄ₕ (ng/mL) | Increased | Lower | - |
Table 3: Pharmacokinetic Parameters of d₉-Methadone vs. Methadone in Mice [15]
| Parameter | d₉-Methadone | Methadone | Fold Change |
| AUC₀₋₈ₕ (ng·h/mL) | 3584 ± 849 | 626 ± 129 | 5.7x higher |
| Cₘₐₓ (ng/mL) | 1850 ± 290 | 420 ± 90 | 4.4x higher |
| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | 5.2x lower |
Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterium-labeled compounds.
Synthesis of a Deuterated Compound via Hydrogen-Deuterium Exchange
This protocol describes a general procedure for the deuteration of an organic compound using a heterogeneous catalyst and deuterium oxide (D₂O) as the deuterium source.[6][8]
Materials:
-
Substrate (e.g., an amino acid or a drug molecule)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Aluminum (Al) powder
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Microwave reactor vials
-
Methanol (for workup)
-
Dichloromethane (for workup)
-
Anhydrous sodium sulfate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a microwave reactor vial, add the substrate (1.0 mmol), Pd/C (10 mol%), and Al powder (2.0 mmol).
-
Add D₂O (2.0 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-60 minutes with stirring.[8]
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by carefully adding methanol (5 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst and aluminum salts.
-
Wash the filter cake with methanol and dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
-
Characterize the final product and determine the extent of deuterium incorporation using ¹H-NMR, ²H-NMR, and mass spectrometry.
Quantitative Analysis of a Deuterated Drug in Human Plasma by LC-MS/MS
This protocol outlines a general method for the quantification of a deuterated drug and its non-deuterated counterpart in human plasma, using a deuterated internal standard.[5]
Materials and Reagents:
-
Human plasma (drug-free)
-
Analyte reference standard (non-deuterated drug)
-
Deuterated analyte reference standard
-
Deuterated internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
1. Preparation of Stock and Working Solutions:
- Prepare primary stock solutions (1 mg/mL) of the analyte, deuterated analyte, and deuterated IS in methanol.
- Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with 50:50 acetonitrile/water.
- Prepare a working solution of the deuterated IS at a concentration that provides a stable and robust signal.
2. Sample Preparation (Protein Precipitation):
- Aliquot 100 µL of plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
- Add 20 µL of the deuterated IS working solution to each tube (except for blank samples).
- Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
- Vortex the tubes for 1 minute.
- Centrifuge the tubes at 10,000 rpm for 10 minutes at 4 °C.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: A suitable gradient to achieve separation of the analyte from endogenous interferences.
- Injection Volume: 5-10 µL.
- Mass Spectrometer Settings:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- Optimize the MRM transitions (precursor ion → product ion) and collision energies for the analyte, deuterated analyte, and deuterated IS.
4. Data Analysis:
- Integrate the peak areas for the analyte and the IS.
- Calculate the peak area ratio of the analyte to the IS.
- Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
- Determine the concentration of the analyte in the QC and unknown samples using the regression equation from the calibration curve.
5. Method Validation:
- The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5][12]
Determination of Deuterium Incorporation by ¹H-NMR Spectroscopy
This protocol describes how to use ¹H-NMR spectroscopy to determine the percentage of deuterium incorporation at a specific site in a molecule.[13]
Materials:
-
Deuterated compound
-
Non-deuterated reference standard
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
Internal standard (optional, for quantitation)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the deuterated compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated NMR solvent in a clean, dry NMR tube.
-
Prepare a separate NMR sample of the non-deuterated reference standard at a similar concentration.
-
Ensure the samples are free of particulate matter by filtering if necessary.
-
-
NMR Spectrum Acquisition:
-
Acquire a ¹H-NMR spectrum for both the deuterated sample and the non-deuterated reference standard under identical experimental conditions (e.g., number of scans, relaxation delay).
-
Ensure the spectrometer is properly locked and shimmed to obtain high-resolution spectra.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the proton signal in the spectrum of the non-deuterated compound that corresponds to the site of deuteration.
-
Identify a stable, non-deuterated proton signal within the molecule to serve as an internal reference. This signal should be well-resolved and not overlap with other signals.
-
Integrate the area of the signal corresponding to the site of deuteration and the area of the internal reference signal in both spectra.
-
Calculation of Deuterium Incorporation:
-
Let IH-site be the integral of the proton signal at the site of deuteration in the deuterated sample.
-
Let Iref be the integral of the internal reference proton signal in the deuterated sample.
-
Let NH-site be the number of protons contributing to the signal at the site of deuteration in the non-deuterated compound (usually 1, 2, or 3).
-
Let Nref be the number of protons contributing to the internal reference signal.
-
The percentage of hydrogen remaining at the deuteration site is calculated as: %H = [(I_H-site / N_H-site) / (I_ref / N_ref)] * 100
-
The percentage of deuterium incorporation is then: %D = 100 - %H
-
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of deuterium-labeled compounds in pharmacology.
Caption: The Deuterium Kinetic Isotope Effect on Drug Metabolism.
Caption: Metabolic Shunting due to Deuterium Substitution.
Caption: Workflow for a Pharmacokinetic Study using a Deuterated Internal Standard.
Conclusion
The application of deuterium-labeled compounds has transitioned from a niche academic tool to a validated and impactful strategy in mainstream pharmaceutical development. The ability of the deuterium kinetic isotope effect to favorably modulate drug metabolism offers a powerful approach to creating safer and more effective medicines. As our understanding of metabolic pathways and the tools for synthesizing and analyzing deuterated compounds continue to advance, the "deuterium switch" is poised to play an increasingly significant role in the future of drug discovery and development. This guide provides a foundational understanding and practical methodologies for researchers and professionals to explore and implement this promising technology in their own work.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.bu.edu [sites.bu.edu]
- 6. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. mdpi.com [mdpi.com]
- 9. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. NMR Sample Preparation [nmr.chem.umn.edu]
Methodological & Application
Utilizing Resveratrol-d4 as an Internal Standard for Accurate Quantification of Resveratrol by LC-MS/MS
Application Note
Introduction
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts. It has garnered significant scientific interest due to its potential antioxidant, anti-inflammatory, and cardioprotective properties. Accurate and precise quantification of resveratrol in biological matrices is crucial for pharmacokinetic, metabolic, and efficacy studies in drug development and life sciences research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[1][2]
The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to correct for variations in sample preparation, matrix effects, and instrument response.[3] Resveratrol-d4, a deuterated analog of resveratrol, serves as an ideal internal standard as it co-elutes with the analyte and exhibits similar ionization efficiency, while being distinguishable by its mass-to-charge ratio. This application note provides a detailed protocol for the quantification of resveratrol in plasma using this compound as an internal standard with LC-MS/MS.
Principle
The method employs a protein precipitation technique for sample extraction, followed by reversed-phase liquid chromatography for the separation of resveratrol and this compound. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of resveratrol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Quantitative Data Summary
The following tables summarize the typical quantitative performance of an LC-MS/MS method for resveratrol using this compound as an internal standard, compiled from various studies.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Resveratrol | 227.0 | 185.0 | Negative ESI |
| This compound (Internal Standard) | 231.0 | 147.0 | Negative ESI |
Source: Compiled from multiple research articles.[1][4]
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | ± 15% |
| Recovery | > 85%[1] |
Source: Compiled from multiple research articles.
Experimental Protocols
Materials and Reagents
-
Resveratrol (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., human, rat, mouse)
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of resveratrol and this compound in methanol.
-
Working Standard Solutions: Serially dilute the resveratrol stock solution with methanol:water (1:1, v/v) to prepare working standard solutions for the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations by spiking control plasma with the resveratrol working standard solutions.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Note: The gradient and flow rate should be optimized for the specific column and system.
Mass Spectrometry
| Parameter | Setting |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Note: These parameters are instrument-dependent and should be optimized.
Data Analysis
-
Integrate the peak areas for resveratrol and this compound.
-
Calculate the peak area ratio of resveratrol to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of resveratrol in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for resveratrol quantification.
Caption: Simplified Resveratrol signaling pathway.
Conclusion
This application note outlines a robust and reliable LC-MS/MS method for the quantification of resveratrol in plasma using this compound as an internal standard. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring accurate and precise results, which are essential for advancing research and development in pharmaceuticals and life sciences. The provided protocol and performance data serve as a valuable resource for researchers implementing this analytical method.
References
Application Note: Quantification of Resveratrol in Plasma using LC-MS/MS with Resveratrol-d4 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Resveratrol (trans-3,5,4'-trihydroxystilbene) is a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts. It has garnered significant scientific interest due to its potential antioxidant, anti-inflammatory, and anti-aging properties. To support pharmacokinetic, toxicological, and efficacy studies in drug development, a robust and sensitive bioanalytical method for the accurate quantification of resveratrol in biological matrices is essential. This application note details a validated method for the determination of resveratrol in plasma using an Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) system, employing Resveratrol-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.
Principle
This method utilizes a simple protein precipitation step for plasma sample preparation, followed by chromatographic separation on a C18 reversed-phase column. The quantification is achieved by a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The use of this compound as an internal standard corrects for variations in sample processing and instrument response, leading to reliable and reproducible results.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of resveratrol and its internal standard, this compound.
| Parameter | Resveratrol | This compound (Internal Standard) |
| Precursor Ion (m/z) | 227 | 231 |
| Product Ion (Quantifier, m/z) | 185 | 147 |
| Product Ion (Qualifier, m/z) | 143 | - |
| Ionization Mode | Negative ESI | Negative ESI |
| Retention Time (approx.) | 2.22 min[1][2] | 2.17 min[1][2] |
| Linearity Range | 0.5 - 100 ng/mL[1] | - |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | - |
| Accuracy | 90% to 112% of true value[3] | - |
| Precision (%RSD) | < 9%[3] | - |
Experimental Protocol
Materials and Reagents
-
Resveratrol certified standard (LKT Laboratories)[1]
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)[3]
-
Methanol (HPLC grade)[1]
-
Ammonium fluoride (Sigma-Aldrich)[1]
-
Formic acid (LC-MS grade)[3]
-
Ultrapure water (Milli-Q or equivalent)
-
Control plasma (e.g., human, mouse, rat)
Equipment
-
UPLC system (e.g., Agilent 1290)[1]
-
Triple quadrupole mass spectrometer (e.g., Agilent 6460)[1]
-
Analytical balance
-
Microcentrifuge
-
Pipettes and tips
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
Autosampler vials
Preparation of Solutions
-
Resveratrol Stock Solution (1 mg/mL): Accurately weigh and dissolve resveratrol in 50% methanol to prepare a 1 mg/mL stock solution.[1]
-
This compound Internal Standard (IS) Stock Solution (4 µg/mL): Prepare a stock solution of this compound in 50% methanol.[1]
-
Working Standard Solutions: Prepare serial dilutions of the resveratrol stock solution with 50% methanol to create working standards for the calibration curve and quality control (QC) samples.[1]
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 2.5 µL of the 4 µg/mL IS stock solution to achieve a final IS concentration of 100 ng/mL.[1]
-
For calibration standards and QCs, spike blank plasma with the appropriate working standard solutions.
-
Add 1 mL of acetonitrile (containing the IS for unknown samples) to precipitate proteins.[3]
-
Vortex mix the samples for 1 minute.[3]
-
Centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a clean tube.
-
Dry the supernatant under a stream of nitrogen at room temperature.[3]
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge again.
-
Transfer the resulting supernatant to an autosampler vial for LC-MS/MS analysis.[3]
LC-MS/MS Conditions
-
UPLC Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)[1]
-
Column Temperature: 40°C[1]
-
Mobile Phase A: 1 mM ammonium fluoride in distilled water[1]
-
Mobile Phase B: 100% Methanol[1]
-
Flow Rate: 0.5 mL/min[1]
-
Injection Volume: 5 µL[1]
-
Gradient Elution:
-
0 min: 0% B
-
2 min: 30% B
-
2.5 min: 70% B
-
2.6 - 3.5 min: 95% B
-
3.6 min: 30% B (re-equilibration)[1]
-
-
Mass Spectrometry:
Data Analysis and Quantification
The concentration of resveratrol in the plasma samples is determined by calculating the peak area ratio of resveratrol to the this compound internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression analysis is then applied to determine the concentrations in the unknown samples.
Workflow Diagram
Caption: Workflow for Resveratrol Quantification in Plasma.
References
- 1. Rapid Quantification of resveratrol in Mouse Plasma by Ultra high Pressure Liquid chromatography (UPLc) coupled to tandem Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Resveratrol in Biological Matrices Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, peanuts, and berries. It has garnered significant scientific interest due to its potential antioxidant, anti-inflammatory, and cardioprotective properties. Accurate and precise quantification of resveratrol in biological matrices is crucial for pharmacokinetic, metabolic, and efficacy studies in drug development. The use of a stable isotope-labeled internal standard, such as deuterated resveratrol (e.g., resveratrol-d4 or ¹³C₆-resveratrol), is the gold standard for mass spectrometry-based quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
This application note provides detailed protocols for the sample preparation of resveratrol in plasma/serum using a deuterated internal standard, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). Three common sample preparation techniques are presented: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The following tables summarize the quantitative performance data for the described sample preparation methods.
Table 1: Method Performance for Protein Precipitation with a Deuterated Standard
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 100 ng/mL | [1] |
| Recovery | 85 ± 10% | [1] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | [1] |
| Limit of Detection (LOD) | 0.25 ng/mL | [1] |
| Interday Precision (CV) | 6% | [1] |
| Intraday Precision (CV) | 4% | [1] |
Table 2: Method Performance for Liquid-Liquid Extraction
| Parameter | Result | Reference |
| Linearity Range | 0.010 - 6.4 µg/mL | [2] |
| Recovery | 93 - 98% | |
| Limit of Quantification (LOQ) | 0.008 µg/mL | [2] |
| Limit of Detection (LOD) | 0.006 µg/mL | [2] |
| Interday Precision (RSD) | 0.63 - 2.12% | [2] |
| Intraday Precision (RSD) | 0.46 - 1.02% | [2] |
Table 3: Method Performance for Solid-Phase Extraction
| Parameter | Result | Reference |
| Linearity Range | 4.4 - 3289.5 nmol/L | [3] |
| Recovery | >99% | [4] |
| Limit of Quantification (LOQ) | 2.94 x 10⁻² mg/L | [4] |
| Limit of Detection (LOD) | 0.2 nmol/L (LDL), 4.0 nmol/L (urine) | [3] |
| Imprecision (CV) | <10.8% | [3] |
Experimental Protocols
Materials and Reagents
-
Resveratrol analytical standard
-
Deuterated resveratrol internal standard (e.g., this compound or ¹³C₆-resveratrol)
-
HPLC-grade methanol, acetonitrile, water, and ethyl acetate
-
Formic acid
-
Ammonium acetate
-
Phosphate buffer
-
Human or animal plasma/serum
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, C18)[5][6]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve resveratrol and the deuterated internal standard in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with methanol or a suitable solvent to create calibration curve standards and quality control (QC) samples at various concentrations.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that will yield a consistent and robust signal in the analytical run.
Protocol 1: Protein Precipitation (PP)
This method is rapid and simple, making it suitable for high-throughput analysis.
Workflow Diagram:
Caption: Protein Precipitation Workflow for Resveratrol Analysis.
Procedure:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add a known amount of the deuterated internal standard working solution.
-
Add 400 µL of cold acetonitrile to precipitate the proteins.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase or a compatible solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation by removing more interfering substances.
Workflow Diagram:
Caption: Liquid-Liquid Extraction Workflow for Resveratrol Analysis.
Procedure:
-
Pipette 200 µL of plasma or serum into a microcentrifuge tube.
-
Add a known amount of the deuterated internal standard working solution.
-
Add 1.8 mL of ethyl acetate (or another suitable water-immiscible organic solvent).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts by selectively isolating the analyte of interest from the sample matrix. This method is highly recommended for complex matrices or when low detection limits are required.
Workflow Diagram:
Caption: Solid-Phase Extraction Workflow for Resveratrol Analysis.
Procedure (using a generic C18 or HLB cartridge):
-
Sample Pre-treatment: To 500 µL of plasma/serum, add the deuterated internal standard. Acidify the sample with 50 µL of 2% formic acid in water.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the resveratrol and the internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase.
-
Analysis: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is typically performed using a reverse-phase C18 column with a gradient elution. The mobile phase often consists of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
Typical LC-MS/MS Parameters:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode
-
MRM Transitions:
-
Resveratrol: e.g., m/z 227 -> 185
-
This compound: e.g., m/z 231 -> 187[1]
-
¹³C₆-Resveratrol: e.g., m/z 233 -> 191
-
Conclusion
The choice of sample preparation method depends on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and the complexity of the biological matrix. Protein precipitation is a rapid and simple method suitable for high-throughput screening. Liquid-liquid extraction offers a cleaner sample with improved sensitivity. Solid-phase extraction provides the highest level of sample cleanup and is ideal for applications requiring the lowest limits of detection. The use of a deuterated internal standard is strongly recommended for all methods to ensure the highest accuracy and precision in the quantification of resveratrol.
References
- 1. Rapid Quantification of resveratrol in Mouse Plasma by Ultra high Pressure Liquid chromatography (UPLc) coupled to tandem Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid solid-phase extraction and analysis of resveratrol and other polyphenols in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. support.waters.com [support.waters.com]
- 6. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Resveratrol-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Resveratrol-d4 as an internal standard (IS) in the quantitative analysis of resveratrol, primarily in biological matrices. The use of a stable isotope-labeled internal standard like this compound is a critical component of robust analytical methods, particularly for mass spectrometry-based techniques such as LC-MS/MS, as it accurately corrects for variations in sample preparation and instrument response.
Overview and Principle
This compound is a deuterated form of resveratrol, making it an ideal internal standard for the quantification of unlabeled resveratrol.[1][2][3] Its chemical and physical properties are nearly identical to those of resveratrol, ensuring similar behavior during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the analyte by a mass spectrometer. By adding a known concentration of this compound to samples and calibration standards, the ratio of the analyte's response to the internal standard's response can be used to construct a calibration curve and accurately quantify resveratrol in unknown samples.
Quantitative Data for this compound Spiking
The optimal spiking concentration of this compound depends on the analytical method's sensitivity, the expected concentration range of resveratrol in the samples, and the specific matrix being analyzed. The goal is to add a consistent amount of the internal standard to all samples and standards, resulting in a response that is within the linear range of the detector and comparable to the analyte's response.
The following table summarizes recommended starting concentrations for this compound as an internal standard, based on published methodologies.
| Matrix | Spiking Concentration (ng/mL) | Analytical Method | Key Considerations | Reference |
| Mouse Plasma | 100 | UPLC-MS/MS | A 2.5 µL volume of a 4 µg/mL IS stock solution was added to 100 µL of plasma. | [4] |
| Dog Plasma | 25 | LC-MS/MS | The internal standard working solution was prepared by diluting the stock solution with acetonitrile. | [5] |
| Human Plasma | 50 (spiked into blank plasma for stability studies) | HPLC | Aliquots of blank plasma were spiked with a standard drug concentration. | [6] |
| General Application | Varies | LC-MS/MS | The concentration should be chosen to yield a signal intensity similar to that of the analyte at the mid-point of the calibration curve. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of the internal standard.
Materials:
-
trans-Resveratrol-d4 (purity ≥98%)[1]
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Amber vials for storage
Protocol:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh a precise amount of this compound (e.g., 1 mg).
-
Dissolve the weighed standard in a minimal amount of methanol in a Class A volumetric flask (e.g., 1 mL).
-
Vortex to ensure complete dissolution.
-
Bring the solution to the final volume with methanol.
-
Store the stock solution in an amber vial at -20°C to protect from light and prevent degradation.
-
-
Intermediate Stock Solution Preparation (e.g., 4 µg/mL):
-
Perform serial dilutions from the primary stock solution using methanol or a methanol/water mixture.
-
For example, to prepare a 4 µg/mL solution from a 1 mg/mL stock, you can perform a 1:250 dilution. Pipette 40 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and bring to volume with 50% methanol.[4]
-
-
Working Internal Standard Solution Preparation (e.g., 100 ng/mL in sample):
-
The final concentration in the sample is achieved by adding a small, precise volume of a more concentrated working solution to a larger volume of the sample.
-
For example, to achieve a final concentration of 100 ng/mL in a 100 µL plasma sample, add 2.5 µL of a 4 µg/mL working solution.[4]
-
Sample Spiking and Preparation Protocol (Example for Plasma)
Objective: To accurately add the internal standard to plasma samples and prepare them for LC-MS/MS analysis.
Materials:
-
Plasma samples (and blank plasma for calibration curve)
-
This compound working solution (e.g., 4 µg/mL)
-
Acetonitrile (for protein precipitation)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Thawing: Thaw plasma samples on ice to prevent degradation of resveratrol.
-
Aliquoting: Pipette a precise volume of each plasma sample, calibration standard, and quality control sample into separate microcentrifuge tubes (e.g., 100 µL).[4]
-
Internal Standard Spiking: Add a precise volume of the this compound working solution to each tube (e.g., 2.5 µL of 4 µg/mL solution to achieve 100 ng/mL).[4]
-
Protein Precipitation: Add a volume of cold acetonitrile (typically 2-3 times the plasma volume, e.g., 200-300 µL) to each tube to precipitate proteins.
-
Vortexing: Vortex each tube vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase to concentrate the sample and improve sensitivity.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Sample Preparation
The following diagram illustrates the general workflow for preparing a plasma sample for resveratrol analysis using this compound as an internal standard.
Caption: Workflow for plasma sample preparation with this compound internal standard.
Resveratrol Signaling Pathway
Resveratrol is known to modulate several key signaling pathways involved in cellular processes like inflammation, oxidative stress, and cell survival. One of the prominent pathways is the activation of the Nrf2 signaling pathway, which plays a crucial role in the antioxidant defense system.[7][8][9]
Caption: Resveratrol activates the Nrf2 antioxidant pathway by inhibiting Keap1.
References
- 1. caymanchem.com [caymanchem.com]
- 2. trans-Resveratrol-d4 - Labchem Catalog [labchem.com.my]
- 3. clearsynth.com [clearsynth.com]
- 4. Rapid Quantification of resveratrol in Mouse Plasma by Ultra high Pressure Liquid chromatography (UPLc) coupled to tandem Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The therapeutic effect of resveratrol: Focusing on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resveratrol mediates its anti-cancer effects by Nrf2 signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of Resveratrol and its Major Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a natural polyphenol found in various plants, including grapes, and is known for its potential health benefits, such as antioxidant and anti-inflammatory properties.[1][2] To understand its efficacy and safety, it is crucial to study its absorption, distribution, metabolism, and excretion (ADME). Following administration, resveratrol is extensively metabolized into glucuronide and sulfate conjugates.[3][4] This rapid and extensive metabolism results in low bioavailability of the parent compound.[5] Therefore, a highly sensitive and specific analytical method is required to simultaneously quantify resveratrol and its major metabolites in complex biological matrices. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose.
Experimental Workflow & Methodology
A typical workflow for the analysis of resveratrol and its metabolites involves sample preparation to isolate the analytes from the biological matrix, followed by chromatographic separation and subsequent detection by mass spectrometry.
Sample Preparation
The goal of sample preparation is to extract the analytes from complex biological matrices like plasma or urine while removing interfering substances.[6]
-
Protein Precipitation (PPT): This is a common method for plasma samples. It involves adding a cold organic solvent, such as acetonitrile or a mixture of acetonitrile-methanol, to the plasma sample.[3] This denatures and precipitates the proteins. After centrifugation, the clear supernatant containing the analytes is collected.[1][3]
-
Liquid-Liquid Extraction (LLE): In LLE, the analyte is partitioned into an immiscible organic solvent, such as ethyl acetate.[2][7] This method can provide cleaner extracts compared to PPT.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and can be used to concentrate the analytes, leading to lower detection limits.[8][9]
After initial extraction, the solvent is typically evaporated under a stream of nitrogen, and the residue is reconstituted in the initial mobile phase for injection into the LC-MS/MS system.[2][3]
Liquid Chromatography (LC)
Chromatographic separation is essential to resolve resveratrol from its various metabolites and endogenous matrix components before they enter the mass spectrometer.
-
Column: A reversed-phase C18 column is most commonly used for separation.[3][10][11] Columns with smaller particle sizes (e.g., UPLC columns) can offer faster analysis times and better resolution.[12]
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous solvent and an organic solvent.
-
Elution: A gradient elution is often employed, where the percentage of the organic phase is increased over time to elute compounds with increasing hydrophobicity.[10] This allows for the separation of polar metabolites that elute early from the less polar parent resveratrol.
Mass Spectrometry (MS/MS)
Tandem mass spectrometry provides the high selectivity and sensitivity needed for accurate quantification.
-
Ionization: Electrospray ionization (ESI) is the most common interface, typically operated in negative ion mode, which is highly efficient for phenolic compounds like resveratrol and its metabolites.[3][12]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. In this mode, the first quadrupole (Q1) is set to select the precursor ion (the deprotonated molecule [M-H]⁻), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is then set to detect a specific, characteristic product ion. This highly specific transition provides excellent selectivity and reduces background noise.[8][9]
Resveratrol Metabolism
In vivo, resveratrol is rapidly metabolized, primarily through Phase II conjugation reactions in the liver and intestines. The main metabolic pathways are glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs). This results in the formation of various resveratrol glucuronides and resveratrol sulfates.[3][4][5]
Quantitative Data & Method Parameters
The tables below summarize typical parameters for an LC-MS/MS method for resveratrol and its metabolites, compiled from various validated methods.[3][5][8][12]
Table 1: Optimized LC-MS/MS Method Parameters
| Parameter | Condition | Reference |
|---|---|---|
| LC System | Agilent 1100 HPLC or similar | [3] |
| Column | C18, e.g., Luna 3 µm C18(2) (30 x 2.0 mm) | [3] |
| Mobile Phase A | 0.1% (v/v) formic acid in water | [3] |
| Mobile Phase B | 0.1% (v/v) formic acid in acetonitrile | [3] |
| Flow Rate | 0.25 mL/min | [3] |
| Injection Volume | 25 µL | [3] |
| Column Temp | Room Temperature or 35-40 °C | [9][10] |
| MS System | API 3000 MS/MS or similar | [3] |
| Ion Source | Turbo Ion Spray (ESI) | [3] |
| Ionization Mode | Negative | [3][12] |
| Ion Source Temp | 450 °C |[3] |
Table 2: MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| trans-Resveratrol | 227 | 185 | Negative | [8][9] |
| Resveratrol Glucuronide | 403 | 227 | Negative | [3][8][9] |
| Resveratrol Sulfate | 307 | 227 | Negative | [3][8][9] |
| Internal Standard (Hexestrol)| 269 | 134 | Negative |[8][9] |
Table 3: Example Method Validation Summary
| Parameter | Resveratrol | Resveratrol Glucuronide | Resveratrol Sulfate | Reference |
|---|---|---|---|---|
| Linearity Range | 5 - 1000 ng/mL | 5 - 1000 ng/mL | 10 - 2000 ng/mL | [3] |
| LLOQ | 5 ng/mL | 5 ng/mL | 10 ng/mL | [3] |
| Accuracy (% of nominal) | 90 - 112% | 90 - 112% | 90 - 112% | [3] |
| Precision (%RSD) | < 9% | < 9% | < 9% |[3] |
Protocols
Protocol 1: Plasma Sample Preparation by Protein Precipitation
-
Place 100 µL of plasma sample into a 2 mL microcentrifuge tube on ice and protect from light.[3]
-
(Optional) Add 10 µL of internal standard (IS) working solution (e.g., Hexestrol or 13C6-labeled resveratrol).[3][8]
-
Add 1 mL of ice-cold acetonitrile containing 0.1% formic acid to the sample.[3]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge the sample at 8,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.[3]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (e.g., 90% A, 10% B) at a flow rate of 0.25 mL/min until a stable baseline is achieved.
-
MS/MS Method Setup:
-
Set the mass spectrometer to ESI negative mode.
-
Input the MRM transitions for resveratrol, its metabolites, and the internal standard as listed in Table 2.
-
Optimize source parameters such as ion spray voltage (-3000 to -4500 V), temperature (450 °C), and gas flows.[3]
-
Optimize compound-specific parameters like collision energy for each MRM transition.
-
-
Sequence Setup: Create a sequence including blank injections, calibration standards, quality control (QC) samples, and the unknown samples.
-
Injection: Inject 25 µL of the reconstituted sample onto the C18 column.[3]
-
LC Gradient Program (Example):
-
0.0 - 0.5 min: Hold at 10% B.
-
0.5 - 4.0 min: Linear gradient from 10% to 95% B.
-
4.0 - 9.0 min: Hold at 95% B.
-
9.0 - 9.1 min: Return to 10% B.
-
9.1 - 12.0 min: Re-equilibrate at 10% B.[3]
-
-
Data Acquisition: Acquire data using the pre-defined MS/MS method.
-
Data Processing: Process the acquired data using the instrument's software. Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards. Use the regression equation to determine the concentrations of resveratrol and its metabolites in the QC and unknown samples.
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of resveratrol and its primary glucuronide and sulfate metabolites in biological fluids. This methodology is crucial for pharmacokinetic, toxicological, and efficacy studies, enabling researchers to gain a comprehensive understanding of resveratrol's behavior in vivo.[3] The detailed protocols and parameters serve as a robust foundation for researchers to develop and validate this assay in their own laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a novel UPLC-MS/MS method for the simultaneously quantification of Polydatin and Resveratrol in plasma: Application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput UPLC-MS/MS Analysis of Resveratrol in Biological Matrices using Resveratrol-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of resveratrol in biological matrices, such as plasma. The use of a stable isotope-labeled internal standard, Resveratrol-d4, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, drug metabolism research, and other applications in the field of drug development. The described protocol offers a rapid analysis time and straightforward sample preparation, enabling high-throughput screening.
Introduction
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, peanuts, and berries. It has garnered significant scientific interest due to its potential antioxidant, anti-inflammatory, and anti-cancer properties. Accurate and precise quantification of resveratrol in biological samples is crucial for understanding its bioavailability, metabolism, and pharmacokinetic profile.
This application note provides a detailed protocol for the analysis of resveratrol using a UPLC-MS/MS system. The method employs this compound as an internal standard (IS) to compensate for matrix effects and variations in sample preparation and instrument response. The described workflow is optimized for speed and sensitivity, allowing for the reliable quantification of resveratrol at low concentrations.
Experimental Protocols
Materials and Reagents
-
Resveratrol (≥99% purity)
-
This compound (IS, ≥98% purity)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Ammonium fluoride or formic acid (LC-MS grade)
-
Biological matrix (e.g., mouse or human plasma)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of resveratrol and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the resveratrol stock solution in methanol to create working solutions for the calibration curve and quality control (QC) samples. A typical concentration range for the calibration curve is 0.5 to 100 ng/mL.[1][2]
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a suitable concentration (e.g., 4 µg/mL).[1]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 2.5 µL of the this compound internal standard working solution (final IS concentration of 100 ng/mL).[1]
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex briefly and transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumentation and Conditions
The following parameters are provided as a guideline and may require optimization based on the specific instrumentation used.
| Parameter | Recommended Conditions |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[3] |
| Column Temperature | 40 °C[1] |
| Mobile Phase A | 1 mM ammonium fluoride in water or 0.1% formic acid in water[1][4] |
| Mobile Phase B | Methanol or Acetonitrile[1][4] |
| Flow Rate | 0.3 - 0.5 mL/min[1][3] |
| Injection Volume | 5 µL[1] |
| Gradient Elution | A typical gradient starts with a low percentage of organic phase, ramps up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. For example: 0-2 min, 30% B; 2.5 min, 70% B; 2.6-3.5 min, 95% B; 3.6 min, 30% B.[1] |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex QTrap 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode[1][4] |
| MRM Transitions | Resveratrol: m/z 227 → 185 (Quantifier), m/z 227 → 143 (Qualifier). This compound: m/z 231 → 147.[1][5] |
| Capillary Voltage | Optimized for maximum signal intensity (e.g., 3.0 kV) |
| Source Temperature | Optimized for desolvation (e.g., 350 °C) |
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL[1][2] |
| Correlation Coefficient (r²) | >0.99[6] |
| Intra-day Precision (%RSD) | < 10%[7] |
| Inter-day Precision (%RSD) | < 10%[7] |
| Accuracy (% Recovery) | 85 ± 10%[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][2] |
Table 2: UPLC-MS/MS Retention Times and MRM Transitions
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Resveratrol | ~2.22[1][5] | 227[1][5] | 185 (Quantifier)[1][5] | ESI-[1] |
| 227[1][5] | 143 (Qualifier)[1][5] | ESI-[1] | ||
| This compound (IS) | ~2.17[1][5] | 231[1][5] | 147[1][5] | ESI-[1] |
Visualizations
Caption: Workflow for the preparation of plasma samples for UPLC-MS/MS analysis.
Caption: Schematic of the UPLC-MS/MS analysis workflow.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a reliable, rapid, and sensitive approach for the quantification of resveratrol in biological matrices. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for high-throughput applications in research and drug development, enabling researchers to conduct pharmacokinetic and metabolism studies of resveratrol with confidence.
References
- 1. Rapid Quantification of resveratrol in Mouse Plasma by Ultra high Pressure Liquid chromatography (UPLc) coupled to tandem Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid quantification of resveratrol in mouse plasma by ultra high pressure liquid chromatography (UPLC) coupled to tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. permegear.com [permegear.com]
- 4. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a novel UPLC-MS/MS method for the simultaneously quantification of Polydatin and Resveratrol in plasma: Application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Resveratrol-d4 in Pharmacokinetic Studies of Resveratrol Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resveratrol, a naturally occurring polyphenol, has garnered significant interest for its potential health benefits. However, its therapeutic application is often hindered by poor bioavailability due to rapid metabolism and elimination. To overcome these limitations, various formulations are being developed to enhance its absorption and systemic exposure. Accurate and reliable quantification of resveratrol in biological matrices is paramount for the pharmacokinetic evaluation of these novel formulations. The use of a stable isotope-labeled internal standard, such as Resveratrol-d4, is crucial for minimizing analytical variability and ensuring the precision and accuracy of bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of resveratrol formulations. It includes a summary of comparative pharmacokinetic data, detailed experimental protocols for sample analysis, and a visual representation of the typical experimental workflow.
Data Presentation: Comparative Pharmacokinetic Parameters of Resveratrol Formulations
The following table summarizes the pharmacokinetic parameters of total resveratrol from studies evaluating different oral formulations in humans. These studies utilized validated LC-MS/MS methods with a deuterium-labeled internal standard for accurate quantification.
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) | Study Population |
| Test Formulation T1 | 406 mg | 4.8 times higher than T2 | Markedly shorter than T2 | 1.7 times higher than T2 | - | 12 healthy subjects[1] |
| Test Formulation T2 | 406 mg | - | - | - | Slightly longer than T1 | 12 healthy subjects[1] |
| Veri-Sperse® | 150 mg | 3-fold higher than Veri-te | - | 2-fold higher than Veri-te | - | Healthy adults[2][3] |
| Standard Veri-te | 150 mg | - | - | - | - | Healthy adults[2][3] |
| Standard Tablet | 500 mg | 71.2 ± 42.4 (free resveratrol) | 1.3 (free resveratrol) | 179.1 ± 79.1 (free resveratrol) | - | 15 healthy volunteers[4] |
| 4083.9 ± 1704.4 (glucuronated) | 3.0 (glucuronated) | 39732.4 ± 16145.6 (glucuronated) | - | |||
| 1516.0 ± 639.0 (sulfated) | 2.8 (sulfated) | 14441.7 ± 7593.2 (sulfated) | - |
Experimental Protocols
This section outlines a general protocol for the quantification of resveratrol in human plasma using this compound as an internal standard, based on common practices in published literature.
Materials and Reagents
-
Resveratrol (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of resveratrol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the resveratrol stock solution with methanol:water (50:50, v/v) to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).
-
Calibration Standards and QC Samples: Spike appropriate volumes of the resveratrol working standard solutions into blank human plasma to prepare calibration standards at various concentrations (e.g., 1-1000 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples (study samples, calibration standards, and QCs) at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is commonly used for resveratrol analysis.[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Resveratrol: m/z 227.0 -> 185.0
-
This compound: m/z 231.0 -> 188.0
-
Data Analysis
-
Integrate the peak areas for resveratrol and this compound for all samples.
-
Calculate the peak area ratio of resveratrol to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of resveratrol in the study samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are then calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software.
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Trans-Resveratrol Oral Bioavailability in Humans Using LipiSperse™ Dispersion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability and safety study of resveratrol 500 mg tablets in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Resveratrol-d4 in Biological Matrices using Triple Quadrupole Mass Spectrometry
INTRODUCTION:
Resveratrol (3,5,4'-trihydroxystilbene) is a naturally occurring polyphenol found in various plants, including grapes, peanuts, and berries. It has garnered significant interest in the scientific community due to its potential antioxidant, anti-inflammatory, and anti-aging properties. To accurately quantify resveratrol in biological samples for pharmacokinetic and metabolic studies, a robust and sensitive analytical method is crucial. The use of a stable isotope-labeled internal standard, such as Resveratrol-d4, is essential for correcting matrix effects and ensuring high accuracy and precision. This application note provides a detailed protocol for the quantification of this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
MRM Transitions for Resveratrol and this compound
The selection of appropriate precursor and product ions is critical for the specificity and sensitivity of the MRM assay. The deprotonated molecules [M-H]⁻ were used as the precursor ions in negative ionization mode. The most abundant and specific product ions were chosen for quantification (quantifier) and confirmation (qualifier).
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Transition Type |
| Resveratrol | 227.0 | 185.0 | Quantifier[1] |
| 227.0 | 143.0 | Qualifier[1] | |
| This compound | 231.0 | 147.0 | Quantifier [1] |
Mass Spectrometry Parameters
Optimal mass spectrometer parameters are crucial for achieving the highest sensitivity and reproducibility. The following parameters were optimized for the analysis of resveratrol and this compound on an AB Sciex QTrap 4000 mass spectrometer. These can serve as a starting point for optimization on other triple quadrupole instruments.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas (CUR) | 20 psi |
| Collision Gas (CAD) | 3 psi |
| IonSpray Voltage (IS) | -4500 V |
| Temperature (TEM) | 350 °C |
| Ion Source Gas 1 (GS1) | 30 psi |
| Ion Source Gas 2 (GS2) | 40 psi |
| Declustering Potential (DP) | -53 V |
| Entrance Potential (EP) | -10 V |
| Collision Energy (CE) | -26 V |
| Collision Cell Exit Potential (CXP) | -9 V |
Note: These parameters, particularly DP, CE, and CXP, are compound-dependent and should be optimized for the specific instrument being used.
Liquid Chromatography
A reverse-phase liquid chromatography method was developed for the separation of resveratrol from endogenous matrix components.
| Parameter | Description |
| LC System | Shimadzu UHPLC or equivalent |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-0.5 min (5% B), 0.5-2.0 min (5-35% B), 2.0-4.0 min (35-95% B), 4.0-5.0 min (95% B), 5.0-5.2 min (95-5% B), 5.2-6.0 min (5% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Autosampler Temperature | 10 °C |
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of resveratrol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the resveratrol stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 methanol:water at a suitable concentration (e.g., 100 ng/mL).
Sample Preparation (Plasma)
This protocol describes a protein precipitation method for the extraction of resveratrol from plasma samples.
-
To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Logical Workflow for MRM Method Development
The following diagram illustrates the logical workflow for developing an MRM method for the quantification of this compound.
Caption: Workflow for MRM method development for this compound.
Experimental Workflow for Sample Analysis
The diagram below outlines the sequential steps involved in the analysis of biological samples for this compound quantification.
References
Troubleshooting & Optimization
How to address deuterium exchange in Resveratrol-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to deuterium exchange in Resveratrol-d4. The information is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical experiments, particularly mass spectrometry-based methods.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A: Deuterium exchange is a chemical reaction where a deuterium atom on a labeled compound, such as this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix).[1] This process, also known as back-exchange, can compromise the isotopic purity of the internal standard. If the deuterated standard loses its deuterium labels, it can be incorrectly measured as the unlabeled analyte (resveratrol), leading to inaccurate quantification in sensitive analytical methods like LC-MS/MS.[1]
Q2: Which deuterium labels on this compound are most susceptible to exchange?
A: The deuterium atoms most prone to exchange are those attached to heteroatoms, such as the hydroxyl (-OD) groups on the resveratrol molecule. These are highly labile and can rapidly exchange with protons from solvents.[1] Additionally, deuterium atoms on the aromatic rings of resveratrol, specifically at the H-2,6 and H-4 positions of the A-ring, can undergo hydrogen-deuterium (H/D) exchange.[2] The rate of this exchange is dependent on factors like pH and the isomeric form of resveratrol.[2]
Q3: What experimental factors promote deuterium exchange in this compound?
A: Several factors can significantly influence the rate of deuterium exchange:
-
pH: The rate of H-D exchange is highly dependent on pH. Exchange is minimized around pH 2.5-3 and increases substantially in both acidic and, more significantly, basic conditions.[1] Resveratrol itself is least stable in basic conditions (pH 8, 9, or 10), where less than 2% remains after 50-80 hours.[3][4]
-
Temperature: Higher temperatures accelerate the rate of exchange.[1] For every 22°C increase in temperature, the rate of hydrogen-deuterium exchange can increase tenfold.[1]
-
Solvent Composition: The type of solvent used is critical. Protic solvents, which have exchangeable protons (e.g., water, methanol), can readily contribute to deuterium exchange. Aprotic solvents (e.g., acetonitrile) are preferred for reconstituting deuterated standards.[1]
-
Exposure to Moisture: Exposure of the deuterated standard to atmospheric moisture can also lead to deuterium exchange.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating issues with deuterium exchange in your experiments involving this compound.
Issue 1: Inaccurate Quantification or High Blank Response
If you observe an unexpectedly high response for the unlabeled resveratrol analyte in your blank samples or inaccurate quantification in your study samples, it could be due to the degradation of your this compound internal standard via deuterium exchange.
Troubleshooting Workflow:
Troubleshooting Workflow for Inaccurate Quantification
Experimental Protocol: Verifying this compound Stability
Objective: To determine the stability of this compound under your specific experimental conditions.
Methodology:
-
Prepare a series of this compound solutions in the same solvent and matrix used for your samples.
-
Incubate these solutions under the same conditions as your experiment (e.g., temperature, pH, duration).
-
Analyze the solutions at different time points using your established analytical method (e.g., LC-MS/MS).
-
Monitor the signal intensity of both this compound and the unlabeled resveratrol. An increase in the unlabeled resveratrol signal over time indicates deuterium exchange.
Issue 2: Poor Reproducibility Between Experiments
Inconsistent results between different experimental runs can be a sign of variable deuterium exchange.
Troubleshooting Logic:
Troubleshooting Logic for Poor Reproducibility
Data Summary Tables
Table 1: pH Stability of Resveratrol
| pH | Stability |
| Acidic to Neutral (< 6.8) | Good stability.[4] |
| Alkaline (> 6.8) | Degradation increases exponentially.[4] |
| 8, 9, 10 | Less than 2% remaining after 50-80 hours.[3][4] |
Table 2: Solubility of trans-Resveratrol in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) |
| Water | 0.05[3] |
| Ethanol | ~65[5] |
| Dimethyl Sulfoxide (DMSO) | ~65[5] |
| Polyethylene Glycol 400 (PEG-400) | 374[3] |
| PBS (pH 7.2) | ~0.1[6] |
Note: Data is for unlabeled resveratrol but provides a strong indication of suitable solvents for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound with minimal risk of deuterium exchange.
Materials:
-
This compound (crystalline solid)
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMSO) purged with an inert gas
-
Inert gas (e.g., nitrogen or argon)
-
Volumetric flasks
-
Gas-tight syringe
Methodology:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a clean, dry vial under an inert atmosphere if possible.
-
Add the anhydrous aprotic solvent to the vial to dissolve the solid. Purging the solvent with an inert gas beforehand is recommended.[5]
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent solvent evaporation and exposure to moisture.[1]
Protocol 2: Stability-Indicating LC-MS/MS Method
Objective: To develop an LC-MS/MS method to monitor the stability of this compound and detect potential deuterium exchange.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Methodology:
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent. The aqueous buffer should be acidic, ideally with a pH between 2.5 and 3, to minimize back-exchange during separation.[1] For example, 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintain at a consistent temperature, for example, 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Resveratrol: Monitor the transition from the parent ion to a characteristic product ion (e.g., m/z 227 -> 185).
-
This compound: Monitor the transition from the deuterated parent ion to its corresponding product ion. The exact m/z will depend on the labeling pattern of the standard.
-
-
-
Analysis:
-
Inject samples from the stability experiment (as described in the troubleshooting section) at various time points.
-
Quantify the peak areas for both unlabeled resveratrol and this compound.
-
An increase in the peak area of unlabeled resveratrol, with a concurrent (though often smaller) decrease in the this compound peak area, is indicative of deuterium exchange.
-
References
Troubleshooting chromatographic shift between resveratrol and Resveratrol-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of resveratrol and its deuterated internal standard, Resveratrol-d4.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound eluting slightly earlier than resveratrol in my reversed-phase LC-MS method?
A1: This is a commonly observed phenomenon known as the chromatographic isotope effect. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a small difference in the polarity of the molecule.[1] In reversed-phase chromatography, this typically results in the deuterated compound being slightly less retained and therefore eluting a fraction of a minute earlier than its non-deuterated counterpart.[1]
Q2: Can the chromatographic shift between resveratrol and this compound affect my quantification?
A2: Yes, a significant separation between the analyte and its deuterated internal standard can lead to inaccurate quantification. This is because the two compounds may experience different matrix effects (ion suppression or enhancement) as they elute from the column.[2][3] For accurate results, it is crucial that the analyte and internal standard peaks overlap as much as possible.[2]
Q3: What could cause a sudden change in the retention times of both resveratrol and this compound?
A3: A simultaneous shift in the retention times of both compounds usually points to a systemic issue with the LC system or the mobile phase. Common causes include:
-
Changes in Mobile Phase Composition: Incorrectly prepared mobile phases, degradation of solvents, or changes in the pH of buffered solutions can significantly impact retention times.[4][5]
-
Fluctuations in Flow Rate: Issues with the LC pump, such as leaks or worn seals, can lead to an inconsistent flow rate and, consequently, shifting retention times.[5][6][7]
-
Column Temperature Variations: Inconsistent column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, leading to retention time drift.[7]
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases or high temperatures, which will alter its chromatographic properties.[5]
Q4: I am observing a loss of my this compound signal over time. What could be the cause?
A4: A diminishing signal from your deuterated internal standard could be due to hydrogen/deuterium (H/D) exchange. This occurs when deuterium atoms on the molecule are replaced by hydrogen atoms from the surrounding solvent or sample matrix.[1] This is more likely to happen if the deuterium labels are in chemically labile positions (e.g., on hydroxyl groups). H/D exchange can be catalyzed by acidic or basic conditions.[1][8] To mitigate this, ensure the pH of your samples and mobile phase is controlled and consider reducing the ion source temperature in your mass spectrometer.[1]
Troubleshooting Guide
Issue: Significant Chromatographic Shift Between Resveratrol and this compound
This guide provides a systematic approach to troubleshooting and minimizing the separation between resveratrol and its deuterated internal standard.
Step 1: Assess the Magnitude of the Shift
First, quantify the difference in retention time (ΔRT) between the two compounds. A small, consistent shift is expected due to the isotope effect. A large or variable shift requires further investigation.
Step 2: Chromatographic Method Optimization
If the separation is compromising your results, consider the following modifications to your LC method:
-
Modify the Gradient: A shallower gradient around the elution time of your analytes can help to improve the co-elution of resveratrol and this compound.[1]
-
Adjust Mobile Phase Composition: Small adjustments to the organic modifier (e.g., acetonitrile vs. methanol) or the additives (e.g., formic acid vs. ammonium acetate) can alter the selectivity of the separation and potentially reduce the shift.
-
Optimize Column Temperature: Systematically varying the column temperature can influence the interactions of both analytes with the stationary phase and may help to improve co-elution.[3]
Step 3: Evaluate System Performance
If retention times for both compounds are drifting, perform a system check:
-
Prepare Fresh Mobile Phases: Ensure accurate preparation of all solvents and buffers.
-
Inspect for Leaks: Check all fittings and connections for any signs of leakage.
-
Verify Flow Rate: Confirm that the LC pump is delivering the correct flow rate.
-
Column Equilibration: Ensure the column is adequately equilibrated before each injection.
Quantitative Data Summary
The following table illustrates the potential impact of chromatographic separation on the precision of analytical results, as demonstrated in a study with other compounds.
| Analyte/Internal Standard Pair | Chromatographic Separation | Precision (%RSD) |
| Analyte A / Deuterated Analyte A | Partial Separation | 6.67%[3] |
| Analyte A / Deuterated Analyte A | Co-eluting | 1.35%[3] |
| Analyte B / Deuterated Analyte B | Partial Separation | 26.2%[3] |
| Analyte B / Deuterated Analyte B | Co-eluting | 1.37%[3] |
This data is adapted from a study on different analytes but serves to highlight the importance of co-elution for quantitative accuracy.
Experimental Protocol: Resveratrol Analysis by LC-MS/MS
This protocol provides a starting point for the analysis of resveratrol in plasma samples. Optimization may be required for different sample matrices or instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 25 ng/mL).
-
Add 1 mL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18, 30 x 2.0 mm, 2.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-4.0 min: 10-90% B
-
4.0-5.0 min: 90% B
-
5.1-7.0 min: 10% B (Re-equilibration)
-
-
Mass Spectrometer: AB Sciex 4000 QTRAP or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Resveratrol: Q1 227 -> Q3 185
-
This compound: Q1 231 -> Q3 189
-
Visualizations
Caption: Troubleshooting workflow for chromatographic shifts.
Caption: Logical relationship between causes and observed shifts.
References
Matrix effects in resveratrol quantification with deuterated standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying resveratrol and its metabolites using LC-MS/MS with deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact resveratrol quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as resveratrol, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenates).[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of quantitative results.[2] For instance, phospholipids from plasma or complex polyphenols from wine samples can interfere with the ionization of resveratrol in the mass spectrometer's ion source.[3]
Q2: How does a deuterated internal standard (d-IS) theoretically correct for matrix effects in resveratrol analysis?
A2: A deuterated internal standard is a stable isotope-labeled (SIL) version of resveratrol where one or more hydrogen atoms are replaced by deuterium. The fundamental principle is that the deuterated standard has nearly identical physicochemical properties to the native resveratrol.[4] Consequently, during sample preparation, chromatography, and ionization, it should be affected by the matrix in the same way as the analyte. By measuring the response ratio of the analyte to the d-IS, any signal fluctuation caused by the matrix effect is normalized, leading to more accurate quantification.[5]
Q3: What are the key advantages of using a deuterated internal standard for resveratrol over other internal standards?
A3: The primary advantage is the close structural and chemical similarity to resveratrol. This results in very similar extraction recovery and chromatographic retention times. Ideally, the deuterated standard co-elutes perfectly with the analyte, ensuring both compounds experience the same degree of matrix effect at the same time. This is often not the case with other types of internal standards that may have different chemical properties and elution times.
Troubleshooting Guide
Problem: I am observing high variability and poor accuracy in my resveratrol QC samples, even with a deuterated internal standard.
This is a common issue that can arise from several factors. Below are potential causes and recommended solutions.
| Potential Cause | Recommended Troubleshooting Steps |
| Differential Matrix Effects | The analyte and the deuterated internal standard are not being affected by the matrix in the same way. This can happen with complex matrices. Solution: Perform a matrix effect assessment to confirm. This involves comparing the response of the analyte and internal standard in a neat solution versus a post-extraction spiked matrix sample. If the IS-normalized matrix factor is not close to 1.0, consider further sample cleanup or chromatographic optimization. |
| Poor Extraction Recovery | Resveratrol or the internal standard may not be efficiently extracted from the sample matrix. Solution: Evaluate the extraction recovery for both the analyte and the internal standard separately. A typical protein precipitation with acetonitrile is a common starting point for plasma samples.[1] For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to improve recovery and reduce matrix components.[6] |
| Chromatographic Co-elution Issues | An interfering compound from the matrix may be co-eluting with resveratrol and/or its deuterated standard, causing ion suppression or enhancement that is not adequately compensated. Solution: Modify the chromatographic gradient to better separate resveratrol from matrix components. Ensure the peak shape is symmetrical and consistent across standards and samples. |
| Internal Standard Stability or Purity | The deuterated internal standard may have degraded or could contain unlabeled resveratrol as an impurity. Solution: Verify the purity and concentration of your deuterated standard stock solution. Prepare fresh working solutions. |
| Analyte Stability in Matrix | Resveratrol may be unstable in the biological matrix at room temperature or during freeze-thaw cycles. Solution: Perform bench-top and freeze-thaw stability experiments with your QC samples to assess the stability of resveratrol in the matrix under your experimental conditions.[1] |
Experimental Protocols & Data
Protocol 1: Quantification of Resveratrol in Dog Plasma
This protocol is adapted from a validated LC-MS/MS method for the determination of trans-resveratrol in dog plasma.[1]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the deuterated internal standard (trans-resveratrol-¹³C₆).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50% methanol/water for injection.
2. LC-MS/MS Conditions:
-
Column: C18 column (e.g., 30 x 2.0 mm, 3 µm).[1]
-
Mobile Phase A: 5 mM ammonium acetate in water-isopropanol (98:2, v/v).[1]
-
Mobile Phase B: Methanol-isopropanol (98:2, v/v).[1]
-
Flow Rate: 0.25 mL/min.[1]
-
Injection Volume: 25 µL.[1]
-
Ionization Mode: Negative Ion Spray.[1]
-
MRM Transitions: Monitor appropriate precursor-product ion transitions for resveratrol and its deuterated standard.
Quantitative Data Example: Method Validation for Resveratrol in Dog Plasma
The following table summarizes validation data from a study quantifying resveratrol in dog plasma using a ¹³C-labeled internal standard.[1]
| Parameter | Concentration (ng/mL) | Within-Run Accuracy (%) | Within-Run Precision (%RSD) | Between-Run Accuracy (%) | Between-Run Precision (%RSD) |
| LLOQ | 5 | 104 | 9.0 | 108 | 9.0 |
| Low QC | 12 | 106 | 4.3 | 105 | 4.5 |
| Mid QC | 400 | 105 | 3.3 | 104 | 4.0 |
| High QC | 800 | 104 | 4.3 | 104 | 4.8 |
Data adapted from reference[1].
Protocol 2: Assessment of Matrix Effects
A common method to quantitatively assess matrix effects is the post-extraction spike method.
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike resveratrol and the deuterated internal standard into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract blank matrix (e.g., plasma) following your sample preparation protocol. Spike resveratrol and the deuterated internal standard into the final, dried extract before reconstitution.
-
Set C (Pre-Spike Matrix): Spike resveratrol and the deuterated internal standard into the blank matrix at the very beginning, before any extraction steps.
2. Analyze and Calculate:
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery (RE), and IS-Normalized MF using the peak areas.
| Parameter | Calculation | Ideal Value | Interpretation |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | ~100% | Efficiency of the extraction process. |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | Measures the extent of ion suppression (<1) or enhancement (>1). |
| IS-Normalized MF | (MF of Analyte) / (MF of d-IS) | ~1.0 | Indicates how well the deuterated IS compensates for the matrix effect. |
Visualized Workflows
Caption: Experimental workflow for resveratrol quantification.
Caption: Troubleshooting logic for inaccurate results.
References
- 1. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development of a novel UPLC-MS/MS method for the simultaneously quantification of Polydatin and Resveratrol in plasma: Application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. libjournals.unca.edu [libjournals.unca.edu]
Optimizing LC gradient for co-elution of resveratrol and Resveratrol-d4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) analysis of resveratrol and its deuterated internal standard, Resveratrol-d4.
Troubleshooting Guide
This guide addresses common issues encountered during the development and execution of LC methods for the co-elution of resveratrol and this compound.
Question: My this compound internal standard is separating from the resveratrol analyte on my reversed-phase column. Why is this happening and how can I achieve co-elution?
Answer:
This separation is a known phenomenon called the "chromatographic isotope effect".[1] In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2][3] This occurs because the carbon-deuterium (C-D) bonds are slightly shorter and stronger than carbon-hydrogen (C-H) bonds, leading to a smaller molecular volume and reduced interaction with the non-polar stationary phase.[2] Perfect or near-perfect co-elution is crucial for accurate quantification, as it ensures that both the analyte and the internal standard experience the same matrix effects.
Here are several strategies to optimize your LC gradient and achieve co-elution:
-
Modify the Gradient Slope: A steep gradient can sometimes exacerbate the separation. Try making the gradient shallower in the region where resveratrol and this compound elute. This provides more time for the compounds to interact with the stationary phase and can improve co-elution.[1]
-
Introduce an Isocratic Hold: Program an isocratic hold in your gradient at a mobile phase composition just prior to the elution of the two compounds. This can help to focus the peaks and bring them closer together.
-
Adjust the Column Temperature: Changing the column temperature can alter the selectivity of the separation. Both increasing and decreasing the temperature can be effective, so it is recommended to experiment to find the optimal condition for your specific column and mobile phase.[1]
-
Evaluate Column Chemistry: If modifying the gradient and temperature is not sufficient, consider trying a different stationary phase. While C18 columns are common for resveratrol analysis, other chemistries like C8 or Phenyl-Hexyl might exhibit a reduced isotope effect for your specific analytes.[1]
-
Mobile Phase Composition: While acetonitrile and methanol are common organic modifiers, their selectivity can differ. If you are using one, try switching to the other or using a combination of both. The pH of the aqueous mobile phase can also influence retention and selectivity.
Question: What are the acceptance criteria for co-elution of the analyte and its deuterated internal standard?
Answer:
The primary goal is for the analyte and the internal standard to elute as closely as possible. While there isn't a universally mandated numerical value, the acceptance criteria are generally based on the impact on data quality. The key considerations are:
-
Peak Integration: The peaks for both compounds should be consistently and accurately integrated. Significant separation can lead to difficulties in setting baseline and peak boundaries, especially at low concentrations.
-
Precision and Accuracy: The precision (%RSD or %CV) of your quality control (QC) samples should be within acceptable limits (typically <15%, and <20% at the Lower Limit of Quantification - LLOQ).[4] Poor co-elution can lead to increased variability in the analyte/internal standard area ratios and compromise accuracy.[5]
-
Matrix Effects: The internal standard should effectively compensate for any ion suppression or enhancement from the sample matrix. If the compounds separate, they may elute into regions with different matrix effects, defeating the purpose of the internal standard.[1]
As a practical guideline, the retention time difference should be minimal, and the peaks should significantly overlap. Some laboratories may set internal criteria, such as the retention time of the internal standard being within ± 2% of the analyte's retention time.[6]
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard (IS) preferred for LC-MS/MS analysis of resveratrol?
A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" for quantitative LC-MS/MS. This is because it has nearly identical chemical and physical properties to the analyte (resveratrol).[7] This similarity ensures that it behaves the same way during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and improving the accuracy and precision of the measurement.[8]
Q2: Can the number of deuterium atoms in the internal standard affect the chromatographic separation?
Yes, the degree of deuteration can influence the magnitude of the isotope effect.[1] A higher number of deuterium atoms can sometimes lead to a greater retention time shift.[9]
Q3: My peaks for resveratrol and this compound are broad or tailing. What could be the cause?
Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try diluting your sample.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or may be nearing the end of its lifespan. Flushing the column with a strong solvent or replacing it may be necessary.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of resveratrol, which in turn can impact peak shape. Ensure the pH is appropriate for your column and analyte.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Using a mobile phase additive, such as a small amount of acid (e.g., formic acid) or a buffer, can help to minimize these interactions.
Q4: I'm still having trouble optimizing my gradient. Is there a systematic approach I can follow?
Yes, a systematic approach to gradient optimization is highly recommended.
-
Scouting Gradient: Start with a broad, fast gradient (e.g., 5% to 95% organic solvent over a short time) to determine the approximate elution time of your compounds.
-
Narrow the Gradient Range: Based on the scouting run, you can narrow the gradient range to focus on the elution window of resveratrol and this compound.
-
Optimize the Gradient Slope: As discussed in the troubleshooting guide, adjust the steepness of the gradient in the elution region to improve resolution and co-elution.
-
Fine-tune with Isocratic Holds: Introduce isocratic holds to further refine the separation.
Data Presentation
Table 1: The Impact of Chromatographic Separation on Analytical Precision
| Analyte/Internal Standard Pair | Chromatographic Separation | Precision (%RSD) |
| Analyte A / Deuterated IS A | Partial Separation | 15-30% |
| Analyte A / Deuterated IS A | Co-eluting | < 5% |
| Analyte B / Deuterated IS B | Partial Separation | 10-25% |
| Analyte B / Deuterated IS B | Co-eluting | < 4% |
This table illustrates a common trend where poor co-elution leads to higher variability in results. Actual values will vary depending on the specific analyte, matrix, and LC-MS system.
Experimental Protocols
Optimized LC Method for Resveratrol and this compound Analysis
This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and application.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 - 0.5 min: 10% B
-
0.5 - 3.0 min: 10% to 90% B (linear ramp)
-
3.0 - 4.0 min: 90% B (hold)
-
4.0 - 4.1 min: 90% to 10% B (linear ramp)
-
4.1 - 5.0 min: 10% B (re-equilibration)
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions:
-
Resveratrol: Q1 m/z 227 -> Q3 m/z 185
-
This compound: Q1 m/z 231 -> Q3 m/z 187
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Small Molecule Specific Run Acceptance, Specific Assay Operation, and Chromatographic Run Quality Assessment: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Teams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nyc.gov [nyc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. academic.oup.com [academic.oup.com]
Assessing isotopic purity of Resveratrol-d4 internal standard
This guide provides researchers, scientists, and drug development professionals with comprehensive information for assessing the isotopic purity of Resveratrol-d4, a common internal standard used in quantitative mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Resveratrol, a natural polyphenol. It is used as an internal standard (IS) in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). Because it is chemically almost identical to the non-labeled analyte (Resveratrol), it behaves similarly during sample preparation, chromatography, and ionization. This allows it to accurately correct for variations in extraction recovery, matrix effects, and instrument response, leading to more precise and accurate quantification of Resveratrol.[1]
Q2: What are the ideal purity requirements for this compound?
For reliable and accurate quantification, a deuterated internal standard like this compound should have high chemical and isotopic purity. The generally accepted requirements are:
-
Chemical Purity: >99%
-
Isotopic Enrichment (Purity): ≥98%[1]
High purity ensures that the standard does not introduce interferences. The presence of unlabeled Resveratrol (d0) as an impurity can lead to an overestimation of the analyte, especially at low concentrations.[1]
Q3: Where are the deuterium atoms located in this compound?
In commercially available this compound (C₁₄H₈D₄O₃), the four deuterium atoms are typically located on one of the aromatic rings, specifically at the 2', 3', 5', and 6' positions of the 4'-hydroxyphenyl group. These positions are stable and not susceptible to back-exchange with hydrogen atoms from the solvent under typical analytical conditions.[2][3] It is always crucial to check the Certificate of Analysis (CoA) from the supplier to confirm the labeling positions.
Q4: Can the deuterium labels on this compound exchange with hydrogen?
The deuterium atoms on the aromatic ring of this compound are on carbon atoms and are chemically stable. However, deuterium atoms attached to heteroatoms (like oxygen in hydroxyl groups, -OD) are highly susceptible to exchange with protons from solvents like water or methanol.[4] Since the labels in this compound are on the carbon backbone, the risk of H/D exchange is minimal under standard LC-MS conditions.[2]
Isotopic Purity Assessment: Experimental Protocols
Assessing the isotopic purity of this compound is critical before its use in quantitative assays. This is primarily done using High-Resolution Mass Spectrometry (HRMS) and can be complemented by Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This method determines the distribution of different isotopologues (d0, d1, d2, d3, d4) in the this compound standard.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of ~1 µg/mL in 50:50 acetonitrile:water for direct infusion or LC-MS analysis.
2. Instrumentation (Direct Infusion ESI-HRMS):
-
Mass Spectrometer: A high-resolution instrument (e.g., TOF, Orbitrap) capable of resolving isotopic peaks.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenols like Resveratrol.
-
Infusion Rate: 5-10 µL/min.
-
Mass Range: Scan a range that covers the relevant m/z values (e.g., m/z 220-240).
-
Resolution: Set to a minimum of 10,000 to resolve isotopic peaks from potential isobaric interferences.
3. Data Acquisition and Analysis:
-
Acquire a high-resolution mass spectrum of the this compound solution.
-
Identify the cluster of peaks corresponding to the [M-H]⁻ ions for each isotopologue (d0 to d4).
-
Integrate the peak area for each isotopologue.
-
Correction for Natural Isotope Abundance: The measured intensity of each deuterated species (e.g., M+1, M+2) includes contributions from the natural abundance of ¹³C in the lower-mass isotopologues. This must be corrected to determine the true isotopic distribution.[1][5]
-
The isotopic purity is calculated as the percentage of the fully deuterated species (d4) relative to the sum of all Resveratrol-related species (d0 through d4).
Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
¹H NMR is used to confirm the positions of deuteration by observing the absence of proton signals at the labeled sites. It can also be used to estimate the degree of deuteration.
1. Sample Preparation:
-
Accurately weigh ~5-10 mg of the this compound standard.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆). Using a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte peaks.
2. Instrumentation and Acquisition:
-
Spectrometer: A high-frequency NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Standard 1D ¹H NMR experiment.
-
Parameters:
-
Number of Scans: 16-64 scans to achieve good signal-to-noise.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation for accurate integration.
-
3. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the remaining protons on the Resveratrol molecule (e.g., on the resorcinol ring and the vinyl bridge).
-
Examine the regions where the protons at the 2', 3', 5', and 6' positions are expected to appear (~7.35 and ~6.81 ppm for trans-resveratrol).[6]
-
The degree of deuteration is estimated by comparing the integration of a signal from a non-deuterated position to the residual signal (if any) at a deuterated position. A high isotopic purity standard will show a significant reduction or complete absence of signals at the deuterated positions.
Data Presentation
Table 1: Expected Mass-to-Charge Ratios for Resveratrol and this compound Isotopologues (Negative Ion Mode)
| Compound/Isotopologue | Molecular Formula | Exact Mass | [M-H]⁻ m/z |
| Resveratrol (d0) | C₁₄H₁₂O₃ | 228.0786 | 227.0714 |
| Resveratrol-d1 | C₁₄H₁₁DO₃ | 229.0849 | 228.0777 |
| Resveratrol-d2 | C₁₄H₁₀D₂O₃ | 230.0912 | 229.0840 |
| Resveratrol-d3 | C₁₄H₉D₃O₃ | 231.0975 | 230.0903 |
| This compound (Target) | C₁₄H₈D₄O₃ | 232.1038 | 231.0966 |
Table 2: Example Isotopic Distribution Data from HRMS Analysis
This table shows representative data for a high-purity batch of this compound after correction for ¹³C contributions.
| Isotopologue | Measured [M-H]⁻ m/z | Relative Abundance (%) | Acceptance Criteria |
| d0 (Unlabeled) | 227.0715 | < 0.1% | ≤ 0.5% |
| d1 | 228.0778 | 0.1% | Report |
| d2 | 229.0841 | 0.3% | Report |
| d3 | 230.0904 | 1.0% | Report |
| d4 (Target) | 231.0967 | 98.5% | ≥ 98.0% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High d0 (Unlabeled) Peak | 1. The internal standard lot has low isotopic purity. 2. Contamination of the MS system with unlabeled Resveratrol. 3. In-source fragmentation or H/D back-exchange (unlikely for ring deuteration). | 1. Review the Certificate of Analysis. Contact the supplier for a higher purity batch. 2. Run a solvent blank to check for system contamination. Clean the ion source if necessary. 3. Optimize source conditions (e.g., reduce temperature/voltages). |
| Incorrect Isotopic Ratios | 1. Incorrect correction for natural ¹³C abundance. 2. Co-eluting isobaric interference. 3. Detector saturation at high concentrations. | 1. Use isotopic distribution calculator software to correctly subtract natural isotope contributions.[7] 2. Improve chromatographic separation. Use HRMS to confirm the elemental composition of interfering peaks. 3. Dilute the sample and re-analyze. |
| No Signal or Weak Signal | 1. Incorrect MS parameters (polarity, mass range). 2. Sample is too dilute. 3. Instrument issue (e.g., dirty ion source, detector failure). | 1. Verify MS method settings. Resveratrol ionizes well in negative mode. 2. Prepare a more concentrated solution for analysis. 3. Check instrument calibration and performance. Perform routine maintenance.[8][9] |
| Chromatographic Peak Tailing or Splitting | 1. Poor column performance. 2. Sample solvent incompatible with the mobile phase. 3. Interaction with active sites in the LC system. | 1. Replace the analytical column. 2. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. 3. Passivate the system by injecting a high-concentration standard several times. |
Visualizations
Experimental and Logic Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. clearsynth.com [clearsynth.com]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. almacgroup.com [almacgroup.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. gmi-inc.com [gmi-inc.com]
Preventing in-source fragmentation of Resveratrol-d4 in MS
Welcome to the technical support center for the analysis of Resveratrol-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the in-source fragmentation of this compound during mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for this compound analysis?
A1: In-source fragmentation (ISF) is a phenomenon where the analyte of interest, in this case, this compound, fragments within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] This is problematic because it reduces the signal intensity of the intended precursor ion (the intact molecule) and can lead to inaccurate quantification. The fragments generated can also potentially interfere with the analysis of other compounds.
Q2: What are the primary causes of in-source fragmentation of this compound?
A2: The primary causes of in-source fragmentation for thermally labile molecules like this compound are excessive energy transfer in the ion source. The main instrument parameters that contribute to this are:
-
High Cone Voltage (or Declustering/Fragmentor Voltage): This voltage accelerates ions from the atmospheric pressure region to the vacuum region of the mass spectrometer. Higher voltages increase the energy of collisions with gas molecules, leading to fragmentation.[1][2]
-
High Source Temperature: Elevated temperatures can provide enough thermal energy to cause the breakdown of the molecule before it is even ionized.[1]
-
High Capillary/Spray Voltage: While less commonly the primary cause for fragmentation of small molecules, excessively high spray voltages can contribute to a more energetic ionization process.
Q3: What are the expected in-source fragments of this compound?
A3: The fragmentation of this compound is expected to be similar to that of non-deuterated resveratrol. Common fragmentation pathways for resveratrol in negative ion mode involve the loss of CO (28 Da) and C2H2O (42 Da). In positive ion mode, losses of water (H2O) and CO are also observed. Therefore, for this compound (molecular weight ~232.27 g/mol ), you might observe fragments corresponding to these neutral losses from the deuterated parent molecule. The exact mass of the fragments will depend on which parts of the molecule are lost.
Q4: Can the choice of ionization technique affect in-source fragmentation?
A4: Yes. Electrospray ionization (ESI) is a "soft" ionization technique, but as discussed, in-source fragmentation can still occur. Atmospheric Pressure Chemical Ionization (APCI) is another common technique. For some polyphenols, APCI has been observed to cause more in-source fragmentation than ESI.[3] Therefore, ESI is generally the preferred starting point for analyzing potentially fragile molecules like this compound.
Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound
This guide provides a systematic approach to troubleshoot and minimize the in-source fragmentation of this compound.
Initial Assessment
Before adjusting parameters, confirm that you are observing in-source fragmentation. This can be done by:
-
Infusing a pure standard of this compound: Observe the mass spectrum for the presence of fragment ions alongside the parent ion.
-
Ramping the cone voltage: Gradually increase the cone voltage while observing the mass spectrum. A decrease in the parent ion intensity and a corresponding increase in fragment ion intensities is a clear indication of in-source fragmentation.
Parameter Optimization
The key to preventing in-source fragmentation is to use "softer" ionization conditions. This generally means using the lowest parameter settings that still provide adequate signal intensity.
1. Cone Voltage / Declustering Potential / Fragmentor Voltage Optimization:
This is often the most critical parameter to adjust.[1][2]
-
Symptom: The intensity of the this compound parent ion is low, while the intensity of one or more fragment ions is high.
-
Solution: Gradually decrease the cone voltage in small increments (e.g., 5-10 V at a time) and monitor the signal intensities of the parent and fragment ions. The goal is to find a voltage that maximizes the parent ion signal while minimizing the fragment signals.
Illustrative Impact of Cone Voltage on this compound Fragmentation
| Cone Voltage (V) | This compound Parent Ion Intensity (cps) | Key Fragment Ion Intensity (cps) | Percent Fragmentation (%) |
| 100 | 50,000 | 200,000 | 80% |
| 80 | 150,000 | 150,000 | 50% |
| 60 | 400,000 | 80,000 | 17% |
| 40 | 800,000 | 20,000 | 2% |
| 20 | 500,000 | < 5,000 | < 1% |
Note: This table presents illustrative data to demonstrate the expected trend. Optimal values will vary between instruments.
2. Source Temperature Optimization:
-
Symptom: Significant fragmentation is still observed even at low cone voltages. The compound may be thermally unstable.
-
Solution: Reduce the source temperature in increments of 25-50°C. Be aware that lowering the temperature too much can lead to inefficient desolvation and a loss of signal. It's a balance between preventing thermal degradation and achieving good ionization efficiency.
Illustrative Impact of Source Temperature on this compound Fragmentation
| Source Temperature (°C) | This compound Parent Ion Intensity (cps) | Key Fragment Ion Intensity (cps) | Percent Fragmentation (%) |
| 500 | 200,000 | 150,000 | 43% |
| 450 | 450,000 | 90,000 | 17% |
| 400 | 750,000 | 30,000 | 4% |
| 350 | 850,000 | < 10,000 | < 1% |
| 300 | 700,000 | < 5,000 | < 1% |
Note: This table presents illustrative data to demonstrate the expected trend. Optimal values will vary between instruments.
3. Other Instrument Parameters:
-
Capillary/Spray Voltage: While less likely to be the primary cause of fragmentation for this molecule, using an excessively high voltage can contribute to an unstable spray and increased fragmentation. Try reducing the voltage in small increments if fragmentation persists after optimizing the cone voltage and source temperature.
-
Nebulizer and Gas Flows: Ensure that the nebulizer and drying gas flows are optimized for your flow rate. Inefficient desolvation can sometimes lead to the formation of adducts that may be less stable.
Experimental Protocol: LC-MS/MS Method for this compound with Minimized In-Source Fragmentation
This protocol provides a starting point for developing a robust LC-MS/MS method for this compound that minimizes the risk of in-source fragmentation.
1. Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is suitable (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry (MS) Parameters (Negative Ion ESI):
These parameters should be used as a starting point and optimized for your specific instrument.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Capillary Voltage: 2.5 - 3.5 kV.
-
Cone Voltage: Start at a low value (e.g., 20-30 V) and optimize as described in the troubleshooting guide.
-
Source Temperature: Start at a moderate temperature (e.g., 350-400°C) and adjust as needed.
-
Desolvation Temperature: 400 - 500°C.
-
Cone Gas Flow: ~50 L/hr.
-
Desolvation Gas Flow: ~800 L/hr.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) ~231.1 -> Product ion (m/z) ~188.1 (This is a hypothetical transition based on common losses, and should be optimized by infusing the standard).
-
Resveratrol (non-deuterated): Precursor ion (m/z) 227.1 -> Product ion (m/z) 185.1 and/or 143.1.
-
3. Method Optimization Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Infuse the standard solution directly into the mass spectrometer.
-
Set the MS parameters to the starting values listed above.
-
While observing the mass spectrum, gradually decrease the cone voltage from a high value (e.g., 100 V) to a low value (e.g., 10 V) and record the intensities of the parent and fragment ions at each step.
-
Select a cone voltage that provides a high intensity for the parent ion and a low intensity for the fragment ions.
-
If fragmentation is still significant, reduce the source temperature in 50°C increments and repeat the cone voltage optimization.
-
Once the in-source parameters are optimized, acquire data using the LC-MS/MS method and integrate the peak for the selected MRM transition.
Visualizations
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ultrahigh pressure liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry for the determination of polyphenolic profiles ... - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY00929H [pubs.rsc.org]
Technical Support Center: Stability of Resveratrol-d4 in Biological Matrices
Disclaimer: This document provides guidance on the stability of Resveratrol-d4 based on available data for resveratrol (trans-resveratrol). Specific stability studies for the deuterated analog (this compound) in various biological matrices are not widely available in published literature. The stability of this compound is expected to be comparable to that of resveratrol; however, it is crucial to perform in-house validation for your specific storage conditions and matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound in biological samples?
A1: Based on studies of resveratrol, the primary factors influencing its stability are:
-
pH: Resveratrol is relatively stable in acidic conditions but unstable in alkaline pH.[1][2]
-
Light: Exposure to light, particularly UV radiation, can cause isomerization from the biologically active trans-isomer to the cis-isomer.[2]
-
Temperature: While generally stable at frozen temperatures, prolonged exposure to room temperature or higher can lead to degradation.[1][2]
-
Enzymatic Degradation: Biological matrices contain enzymes that can metabolize resveratrol.[3]
Q2: What are the recommended storage temperatures for plasma and serum samples containing this compound?
A2: For long-term storage, it is recommended to keep plasma and serum samples at -70°C or lower.[1] For short-term storage (up to one month), -20°C has been shown to be adequate, with the compound remaining stable.[4] Several freeze-thaw cycles did not show a significant effect on the stability of resveratrol in plasma.[2]
Q3: Is this compound stable in urine and tissue homogenates?
A3: While specific long-term stability data for resveratrol and its deuterated form in urine and tissue homogenates is limited, general best practices for bioanalytical sample storage should be followed. It is recommended to store these matrices at ≤ -70°C to minimize potential degradation. Given the susceptibility of resveratrol to pH changes, the inherent pH of the urine or the buffer used for tissue homogenization could impact stability.
Q4: How can I prevent the degradation of this compound during sample collection and processing?
A4: To minimize degradation, the following precautions are recommended:
-
Protect from Light: Collect and process samples under amber or low-light conditions.
-
Control pH: If possible, adjust the pH of the matrix to be slightly acidic (pH 3-7).[1]
-
Keep Samples Cold: Process samples on ice and freeze them as quickly as possible.
-
Add Antioxidants: The use of antioxidants like BHT (butylated hydroxytoluene) or Vitamin C has been explored, although their significant impact on stability at normal temperatures when protected from light is not definitive.[2]
Q5: What are the common degradation products of resveratrol?
A5: The most common degradation product is the cis-isomer of resveratrol, formed upon exposure to light.[2] Other degradation pathways can lead to the formation of various metabolites and oxidation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during storage or processing. | Review storage temperature, duration, and exposure to light. Ensure samples are maintained at ≤ -70°C and protected from light. Verify the pH of the matrix. |
| Inefficient extraction. | Optimize the extraction procedure. Different solvents and techniques (e.g., liquid-liquid extraction, solid-phase extraction) can yield varying recoveries. | |
| High variability between replicate samples | Inconsistent sample handling. | Standardize all sample handling steps, from collection to analysis. Ensure uniform exposure to light and temperature across all samples. |
| Matrix effects in the analytical method. | Evaluate and minimize matrix effects in your LC-MS/MS method. This may involve optimizing the sample cleanup process or using a different ionization source. | |
| Presence of unexpected peaks in the chromatogram | Isomerization or degradation. | Check for the presence of cis-resveratrol-d4. If other unexpected peaks are present, it may indicate further degradation. Review sample handling and storage conditions. |
| Matrix interference. | Analyze a blank matrix sample to identify interfering peaks. Adjust chromatographic conditions or improve sample cleanup to resolve these interferences.[5] |
Summary of Resveratrol Stability in Human Plasma
| Storage Condition | Duration | Stability | Reference |
| -70°C | 1 month | Stable | [1] |
| -20°C | 10 days | Stable | [4] |
| Room Temperature (25°C) | 1 month | Stable (when protected from light) | [1] |
| Exposure to Light | Not specified | Unstable (isomerization to cis-resveratrol) | [2] |
| Alkaline pH (pH 12) | 10-20 hours (half-life) | Unstable | [1] |
| Acidic pH (pH 3) | 1 month | Stable (when protected from light) | [1] |
| Freeze-Thaw Cycles | At least 3 cycles | Stable | [4] |
Experimental Protocols
Protocol 1: Evaluation of Temperature Stability in Human Plasma (Based on the methodology described in relevant studies[1][2])
-
Sample Preparation: Spike known concentrations of this compound into blank human plasma.
-
Aliquoting: Aliquot the spiked plasma into multiple cryovials to avoid repeated freeze-thaw cycles of the same sample.
-
Storage: Store the aliquots at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time Points: Analyze the samples at various time points (e.g., 0, 24 hours, 7 days, 1 month, 3 months).
-
Analysis: At each time point, thaw a set of aliquots from each temperature group, extract this compound, and quantify its concentration using a validated LC-MS/MS method.
-
Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.
Protocol 2: Assessment of Light Sensitivity in Human Plasma (Adapted from procedures for trans-resveratrol[2])
-
Sample Preparation: Spike this compound into blank human plasma.
-
Exposure Conditions: Expose one set of samples to a controlled light source (e.g., UV lamp or ambient laboratory light) for specific durations. Keep a control set of samples in the dark.
-
Analysis: Following exposure, extract this compound and its potential cis-isomer from both light-exposed and control samples. Analyze using an LC-MS/MS method capable of separating the isomers.
-
Data Evaluation: Compare the peak areas of the trans- and cis-isomers in the light-exposed samples to the control samples to quantify the extent of isomerization.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound bioanalysis.
References
- 1. Method Validation for the One-Month Stability Study of trans–Resveratrol in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Validation for the One-Month Stability Study of trans-Resveratrol in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transport, stability, and biological activity of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Resveratrol-d4 Recovery During Sample Extraction
Welcome to the technical support center for improving the recovery of Resveratrol-d4 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low this compound recovery?
Low recovery of this compound can be attributed to several factors throughout the sample preparation workflow. These include:
-
Suboptimal Extraction Solvent: The choice of solvent significantly impacts extraction efficiency.
-
Incorrect pH: The pH of the sample and extraction solvent can affect the stability and solubility of this compound.
-
Degradation: this compound, like its non-deuterated counterpart, can degrade under certain conditions, such as exposure to light, high temperatures, and alkaline pH.[1][2][3][4]
-
Incomplete Phase Separation: In liquid-liquid extraction, incomplete separation of the aqueous and organic phases can lead to loss of the analyte.
-
Adsorption to Labware: this compound can adsorb to the surfaces of plasticware and glassware, leading to losses.
-
Inefficient Protein Precipitation: In biological samples, incomplete precipitation of proteins can result in the analyte being trapped in the protein pellet.
Q2: How does pH affect the stability and extraction of this compound?
The pH of the extraction environment is a critical factor. Resveratrol is a weak acid and its stability is pH-dependent.
-
Stability: Resveratrol is most stable in acidic to neutral conditions (pH < 7).[1][2][3] In alkaline conditions (pH > 7), its degradation rate increases significantly.[1][2][3] For instance, at pH 8 or higher, degradation can be rapid.[1][2]
-
Extraction: For liquid-liquid extraction, adjusting the pH can influence the partitioning of this compound between the aqueous and organic phases. In a basic aqueous solution with a pH between 8 and 9, the extraction recovery of resveratrol can exceed 90%. However, recovery drops sharply at a pH above 10.[5][6]
Q3: What are the recommended storage conditions for samples containing this compound?
To minimize degradation, samples should be protected from light and stored at low temperatures. For plasma samples, refrigeration can improve the stability of resveratrol compared to room temperature.[7] Long-term storage should ideally be at -80°C. It is also crucial to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low Recovery After Liquid-Liquid Extraction (LLE)
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Inappropriate Solvent Choice | Optimize the extraction solvent. | Test a panel of solvents with varying polarities. Ethyl acetate and methyl tert-butyl ether have been shown to be effective for resveratrol extraction.[5] A mixture of ethyl acetate and petroleum ether (1:1) has also demonstrated high recovery.[5] |
| Incorrect pH of Aqueous Phase | Adjust the pH of the aqueous sample. | For optimal extraction into an organic solvent, adjust the aqueous phase to a slightly basic pH of 8-9.[5][6] Use a diluted acid (e.g., HCl) or base (e.g., NaOH) to carefully adjust the pH. |
| Insufficient Mixing | Ensure thorough mixing of the two phases. | Vortex the sample vigorously for at least 1-2 minutes to maximize the surface area for extraction. |
| Incomplete Phase Separation | Improve phase separation. | Centrifuge the sample after vortexing to achieve a clear separation between the aqueous and organic layers. |
Issue 2: Low Recovery After Solid-Phase Extraction (SPE)
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Inappropriate Sorbent Material | Select the optimal SPE cartridge. | For a non-polar compound like this compound, a C8 or C18 sorbent is generally suitable.[8] Molecularly imprinted polymers (MIPs) can also offer high selectivity and recovery.[9] |
| Suboptimal Wash and Elution Solvents | Optimize the wash and elution steps. | The wash solvent should be strong enough to remove interferences without eluting the analyte. The elution solvent should be strong enough to fully recover the analyte. For C8 SPE, elution with a mixture of methanol and water (e.g., 95:5 v/v) can be effective.[8] |
| Sample Overload | Reduce the amount of sample loaded onto the cartridge. | Exceeding the binding capacity of the sorbent will lead to analyte breakthrough and low recovery. Consult the manufacturer's guidelines for the specific SPE cartridge. |
Issue 3: Low Recovery After Protein Precipitation
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Inefficient Precipitation | Optimize the precipitating agent and conditions. | Acetonitrile is a commonly used and effective solvent for protein precipitation when analyzing resveratrol in plasma.[7] Adding the cold solvent to the sample and vortexing thoroughly is crucial. Incubation at a low temperature (e.g., -20°C) can enhance precipitation. |
| Analyte Co-precipitation | Minimize co-precipitation with the protein pellet. | After adding the precipitation solvent, ensure vigorous and immediate vortexing to create a fine protein precipitate, which is less likely to trap the analyte. |
| Incomplete Separation of Supernatant | Ensure complete separation of the supernatant from the pellet. | Centrifuge at a high speed (e.g., >10,000 x g) for a sufficient duration to obtain a compact pellet and a clear supernatant. Carefully aspirate the supernatant without disturbing the pellet. |
Quantitative Data Summary
The following tables summarize reported recovery rates for resveratrol under various extraction conditions. These values can serve as a benchmark for optimizing your own experiments for this compound.
Table 1: Resveratrol Recovery using Liquid-Liquid Extraction
| Solvent System | Matrix | Average Recovery (%) | Reference |
| Ethyl acetate | Aqueous solution | 81.8 ± 7.3 | [5] |
| Ethyl acetate:Petroleum ether (1:1) | Aqueous solution | 91.7 ± 6.5 | [5] |
| Methyl tert-butyl ether | Aqueous solution | 92.6 ± 9.2 | [5] |
Table 2: Resveratrol Recovery from Plasma Samples
| Extraction Method | Analyte Concentration (ng/mL) | Average Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | 5 | 95 | [7] |
| Protein Precipitation (Acetonitrile) | 400 | 98 | [7] |
| Protein Precipitation (Acetonitrile) | 800 | 90 | [7] |
| UPLC-MS/MS Method | 9.77 - 1,250 nM | 86.4 - 103.2 | [10] |
Experimental Workflows
The following diagrams illustrate standardized workflows for sample extraction.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Protein Precipitation (PPT) Workflow for Plasma.
References
- 1. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A simple method for the isolation and purification of resveratrol from Polygonum cuspidatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid solid-phase extraction and analysis of resveratrol and other polyphenols in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a novel UPLC-MS/MS method for the simultaneously quantification of Polydatin and Resveratrol in plasma: Application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for Precision: Validating Resveratrol Analysis with Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic molecules like Resveratrol is paramount. The choice of an appropriate internal standard in analytical method validation is a critical decision that directly impacts the reliability of experimental data. This guide provides an objective comparison of an analytical method for Resveratrol using a deuterated internal standard (Resveratrol-d4) versus a non-deuterated internal standard, supported by experimental data.
The "gold standard" in quantitative mass spectrometry is the use of stable isotope-labeled internal standards, such as deuterated compounds. These standards are nearly identical to the analyte in their physicochemical properties, leading to similar behavior during sample preparation and analysis. This guide will delve into the validation of an LC-MS/MS method for Resveratrol, comparing the performance of this compound against a commonly used non-deuterated internal standard.
Performance Under the Microscope: A Data-Driven Comparison
The following tables summarize the key validation parameters for two distinct analytical methods for Resveratrol quantification: one employing this compound and the other a non-deuterated internal standard. This direct comparison highlights the nuanced differences in performance that can be critical for sensitive and regulated analyses.
| Validation Parameter | Method A: this compound (Deuterated IS) | Method B: Non-Deuterated IS |
| Linearity Range | 0.5 - 100 ng/mL[1][2] | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 0.5 ng/mL[1][2] | 6 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][2] | 8 ng/mL |
| Recovery | 85 ± 10%[1][2] | 93 - 98% |
| Quality Control Sample | Method A: this compound (Deuterated IS) - Precision (%CV) | Method B: Non-Deuterated IS - Precision (%RSD) |
| Intra-day | Inter-day | |
| Low QC | 4%[1][2] | 6%[1][2] |
| Mid QC | 4%[1][2] | 6%[1][2] |
| High QC | 4%[1][2] | 6%[1][2] |
| Quality Control Sample | Method B: Non-Deuterated IS - Accuracy (% Recovery) |
| Intra-day | |
| Low QC | 98.9% |
| Mid QC | 101.2% |
| High QC | 99.5% |
Experimental Corner: A Look at the Protocols
Detailed methodologies are crucial for reproducibility and for understanding the context of the presented data. Below are the experimental protocols for the two compared methods.
Method A: Quantification of Resveratrol using this compound
Instrumentation: Ultra High-Pressure Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 mm x 50 mm, 1.8 µm)[2]
-
Mobile Phase: A gradient of 1 mM ammonium fluoride and methanol[2]
-
Flow Rate: Not specified
-
Column Temperature: 40°C[3]
-
Injection Volume: Not specified
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI)[3]
-
MRM Transitions:
Sample Preparation:
-
Plasma samples were spiked with this compound internal standard.
-
Proteins were precipitated using a suitable organic solvent.
-
The supernatant was collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the UPLC-MS/MS system.
Method B: Quantification of Resveratrol using a Non-Deuterated Internal Standard (Caffeine)
Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection.
Chromatographic Conditions:
-
Column: Phenomenex C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Phosphate Buffer (pH 6.8) (63:37, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Room Temperature
-
Detection Wavelength: 306 nm
-
Injection Volume: Not specified
Sample Preparation:
-
Human plasma samples were spiked with the caffeine internal standard.
-
Liquid-liquid extraction was performed to isolate the analyte and internal standard.
-
The organic layer was separated, evaporated, and the residue was reconstituted in the mobile phase before injection into the HPLC system.
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical relationship in selecting an internal standard.
Caption: Experimental workflow for the analysis of Resveratrol in plasma.
Caption: Logical considerations for internal standard selection.
References
- 1. Rapid quantification of resveratrol in mouse plasma by ultra high pressure liquid chromatography (UPLC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Quantification of resveratrol in Mouse Plasma by Ultra high Pressure Liquid chromatography (UPLc) coupled to tandem Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Resveratrol-d4 vs. 13C-Resveratrol as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of resveratrol, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards: Resveratrol-d4 and 13C-resveratrol. By examining their performance based on available experimental data, this document aims to inform the selection of the most suitable internal standard for specific research needs.
The ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This mimicry allows for the accurate correction of variations that can occur throughout the analytical workflow, such as extraction losses and matrix effects. While both deuterium-labeled (d4) and carbon-13-labeled (13C) resveratrol serve this purpose, subtle differences in their isotopic composition can lead to variations in performance.
Executive Summary: The Superiority of Carbon-13 Labeling
Based on established principles of analytical chemistry and data from studies on analogous compounds, 13C-resveratrol is generally considered the superior internal standard for the quantitative analysis of resveratrol. The primary advantages of 13C-labeling are its greater isotopic stability and the negligible impact on chromatographic retention time, which ensures better co-elution with the unlabeled analyte. This co-elution is crucial for accurately compensating for matrix effects in complex biological samples.
While this compound is a viable and often more cost-effective option, it is susceptible to chromatographic shifts and potential deuterium-hydrogen exchange, which can compromise the accuracy and precision of quantification.
Quantitative Performance Comparison
| Performance Metric | This compound | 13C-Resveratrol | Key Considerations |
| Chromatographic Co-elution | May exhibit a slight retention time shift relative to unlabeled resveratrol. One study reported retention times of 2.22 min for resveratrol and 2.17 min for this compound.[1] | Typically co-elutes perfectly with unlabeled resveratrol. | The mass difference in 13C-labeled standards has a negligible effect on chromatographic behavior. Deuterium labeling can alter the physicochemical properties enough to cause separation on modern high-resolution chromatography columns. |
| Isotopic Stability | Deuterium atoms, particularly on hydroxyl groups, can be susceptible to exchange with protons in the solvent, potentially leading to inaccurate quantification. | The 13C label is integrated into the carbon backbone of the molecule and is highly stable, with no risk of exchange under typical experimental conditions. | Careful selection of the deuteration site to non-exchangeable positions is crucial to minimize instability. |
| Accuracy & Precision (%RSD) | Generally provides acceptable accuracy and precision. | Studies using 13C-labeled internal standards for other analytes consistently report high accuracy and low relative standard deviation (%RSD), often below 10%. For resveratrol, a method using 13C6-resveratrol demonstrated accuracy between 90-112% and precision of 9% RSD or less.[2] | The superior co-elution and isotopic stability of 13C-labeled standards contribute to more reliable and reproducible results. |
| Matrix Effect Compensation | The potential for chromatographic separation from the analyte can lead to differential ion suppression or enhancement, particularly in complex matrices, which may not be fully compensated. | Due to co-elution, 13C-resveratrol experiences the same matrix effects as the analyte, allowing for more effective and accurate correction. | In complex biological matrices like plasma or tissue homogenates, where matrix effects are a significant challenge, the choice of internal standard is critical. |
Experimental Protocols
Below are representative experimental protocols for the quantification of resveratrol in biological matrices using either this compound or 13C-resveratrol as an internal standard. These protocols are synthesized from various published methods.
Protocol 1: Quantification of Resveratrol in Plasma using this compound
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Resveratrol: m/z 227 -> 185
-
This compound: m/z 231 -> 187 (or other appropriate fragment)
-
Protocol 2: Quantification of Resveratrol in Tissue Homogenate using 13C-Resveratrol
1. Sample Preparation:
-
To 100 mg of tissue homogenate, add 10 µL of 13C-resveratrol internal standard working solution.
-
Add 500 µL of ethyl acetate for liquid-liquid extraction.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and repeat the extraction.
-
Combine the organic layers and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase: A gradient of (A) 5 mM ammonium acetate in water and (B) methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with ESI in negative ion mode.
-
MRM Transitions:
-
Resveratrol: m/z 227 -> 143
-
13C-Resveratrol: m/z 233 -> 148 (assuming 13C6 labeling)
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
Caption: Logical workflow for selecting an internal standard.
Caption: Experimental workflow for resveratrol quantification.
Conclusion and Recommendation
For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in resveratrol quantification, 13C-resveratrol is the recommended internal standard . Its inherent isotopic stability and near-perfect co-elution with the native analyte make it the gold standard for correcting matrix effects and other sources of analytical variability.
While this compound can be a suitable and more economical alternative for less demanding applications or in matrices with minimal interference, careful validation is necessary to ensure that any chromatographic shifts or potential isotopic instability do not compromise the quality of the data. Ultimately, the choice of internal standard should be guided by the specific requirements of the analytical method and the overall goals of the research.
References
A Head-to-Head Battle: HPLC-UV vs. LC-MS/MS for Resveratrol Analysis
In the realm of analytical chemistry, the accurate quantification of bioactive compounds is paramount for researchers, scientists, and drug development professionals. Resveratrol, a naturally occurring polyphenol with a wide range of purported health benefits, is a frequent subject of such analytical scrutiny. The two most prominent techniques for its analysis are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive cross-validation of these two methods, presenting supporting experimental data, detailed protocols, and a visual workflow to aid in the selection of the most appropriate technique for specific research needs.
Quantitative Performance: A Side-by-Side Comparison
The choice between HPLC-UV and LC-MS/MS often hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters for resveratrol analysis using both techniques, compiled from various validated methods.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 2 - 12 µg/mL[1], 10 - 60 µg/mL[2] | 5 - 1000 ng/mL[3], 4.4 - 3289.5 nmol/L[4] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999[5] |
| Limit of Detection (LOD) | 0.006 µg/mL[6], 0.017 ppm (17 ng/mL)[7], 154.8 ng/mL[8] | 0.2 nmol/L[4], 48.0 ng/mL[8], 0.31 pmol on-column[5] |
| Limit of Quantification (LOQ) | 0.008 µg/mL[6], 0.055 ppm (55 ng/mL)[7] | 0.34 µg/mL[2] |
| Accuracy (% Recovery) | 94.44 – 97.44%[1] | 90 - 112%[3] |
| Precision (%RSD) | < 3.36%[1] | < 9%[3] |
As the data illustrates, LC-MS/MS generally offers significantly lower limits of detection and quantification, making it the superior choice for analyzing samples with trace amounts of resveratrol. However, HPLC-UV provides excellent linearity, accuracy, and precision within its effective concentration range and can be a more accessible and cost-effective option for routine analysis of less complex samples.
Experimental Protocols: A Glimpse into the Methodologies
The following are representative experimental protocols for the analysis of resveratrol using both HPLC-UV and LC-MS/MS.
HPLC-UV Method
This protocol is a synthesized example based on common practices found in the literature[1][2][6].
-
Sample Preparation: Plasma samples containing resveratrol are subjected to protein precipitation using acetonitrile. The supernatant is then evaporated to dryness and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Detection:
LC-MS/MS Method
This protocol is a composite of methodologies described in various studies[3][9].
-
Sample Preparation: Similar to the HPLC-UV method, protein precipitation with acetonitrile is a common first step for plasma samples[3].
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Analytical Workflow Visualization
The following diagram illustrates the general workflow for the analysis of resveratrol by both HPLC-UV and LC-MS/MS, highlighting the key stages from sample preparation to data analysis.
Caption: Workflow for Resveratrol Analysis by HPLC-UV and LC-MS/MS.
Conclusion: Making an Informed Decision
Both HPLC-UV and LC-MS/MS are robust and reliable techniques for the quantification of resveratrol. The ultimate choice depends on the specific requirements of the study.
-
HPLC-UV is a workhorse method that is well-suited for routine quality control, analysis of formulations, and studies where the concentration of resveratrol is expected to be relatively high. Its lower cost and simpler operation make it an attractive option for many laboratories.
-
LC-MS/MS excels in applications demanding high sensitivity and selectivity, such as pharmacokinetic studies, analysis of complex biological matrices, and the detection of trace levels of resveratrol and its metabolites. While the initial investment and operational complexity are higher, the superior performance of LC-MS/MS is indispensable for many research and development applications.
By carefully considering the performance data, experimental protocols, and the specific analytical challenges at hand, researchers can confidently select the most appropriate method for their resveratrol analysis needs.
References
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. ijpsm.com [ijpsm.com]
- 3. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. An LC-MS method for analyzing total resveratrol in grape juice, cranberry juice, and in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma | Semantic Scholar [semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Resveratrol Quantification: An Inter-laboratory Method Comparison
For researchers, scientists, and drug development professionals, the accurate quantification of resveratrol is paramount for ensuring data integrity and comparability across studies. This guide provides an objective comparison of commonly employed analytical methods for resveratrol quantification—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The presented data is a synthesis from multiple single-laboratory validation studies, intended to offer a comprehensive overview for method selection and development.
Comparative Analysis of Quantification Methods
The selection of an appropriate analytical method for resveratrol quantification hinges on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS based on published validation data.
| Performance Characteristic | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 0.010 - 6.4 µg/mL[1] | 0.5 - 100 ng/mL[2] | Not explicitly stated, but linear calibration curves were generated. |
| Limit of Detection (LOD) | 0.006 µg/mL (in plasma)[1] | 0.001 µg/mL (in biological samples)[3] | Not explicitly stated, but method is described as "very fast and sensitive". |
| Limit of Quantification (LOQ) | 0.008 µg/mL (in plasma)[1] | 0.5 ng/mL (in plasma)[2] | 25 ng/mL (cis-resveratrol in wine), 50 ng/mL (trans-resveratrol in wine)[4] |
| Accuracy (% Recovery) | 93 - 98% (in plasma)[1] | 90 - 112% (in plasma)[5] | Not explicitly stated, but described as having "excellent accuracy".[4][6] |
| Precision (%RSD) | Intra-day: 0.46 - 1.02% Inter-day: 0.63 - 2.12%[1] | Intra-day: ~4% Inter-day: ~6%[2] | Not explicitly stated, but described as having "excellent precision".[4][6] |
| Selectivity | Good, but may be susceptible to interference from matrix components.[7] | High, due to mass-based detection.[3] | High, especially with selected ion monitoring (SIM). |
| Throughput | Moderate | High, especially with UPLC systems.[2] | Lower, due to the requirement for derivatization.[4][6] |
| Instrumentation Cost | Low to moderate | High | Moderate to high |
| Typical Application | Quantification in pharmaceutical dosage forms, supplements, and less complex matrices. | Bioanalysis in complex matrices like plasma and urine, metabolite identification.[5][8] | Analysis in food and beverage matrices like wine.[4][6][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the quantification of resveratrol using HPLC-UV, LC-MS/MS, and GC-MS.
HPLC-UV Method for Resveratrol in Human Plasma
This method is suitable for the quantification of trans-resveratrol in biological matrices.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of human plasma, add an internal standard (e.g., caffeine).
-
Perform protein precipitation by adding 100 µL of acetonitrile and centrifuge at 10,000 rpm for 10 minutes.[1]
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
LC-MS/MS Method for Resveratrol in Mouse Plasma
This highly sensitive method is ideal for pharmacokinetic studies in animal models.
-
Sample Preparation:
-
Spike plasma samples with a deuterated internal standard (resveratrol-d4).
-
Perform protein precipitation with an organic solvent.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: UPLC system (e.g., Agilent 1290).[2]
-
Column: C18 column.
-
Mobile Phase: A gradient of mobile phases, such as 5 mM ammonium acetate in water-isopropanol and methanol-isopropanol.[5]
-
Mass Spectrometry: Triple quadrupole mass spectrometer (e.g., Agilent 6460) with an electrospray ionization (ESI) source.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
GC-MS Method for Resveratrol in Red Wine
This method requires a derivatization step to increase the volatility of resveratrol.
-
Sample Preparation and Derivatization (Ethylchloroformate Derivatization):
-
GC-MS Conditions:
-
Injection: Splitless mode at 260 °C.[4]
-
Column Temperature Program: Start at 70 °C (hold for 1 min), then ramp to 300 °C at 15 °C/min and hold for 5 min.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Mass Spectrometry: Electron impact (EI) ionization at 70 eV.[4]
-
Detection Mode: Simultaneous Total Ion Chromatogram (TIC) and Selected Ion Monitoring (SIM) mode (selected ion: m/z 444 for cis/trans-resveratrol).[4]
-
Visualizing the Science: Diagrams and Workflows
To further elucidate the context and processes involved in resveratrol analysis, the following diagrams have been generated using the DOT language.
References
- 1. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Quantification of resveratrol in Mouse Plasma by Ultra high Pressure Liquid chromatography (UPLc) coupled to tandem Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethylchloroformate Derivatization for GC-MS Analysis of Resveratrol Isomers in Red Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring trans-Resveratrol in Grape Berry Skins During Ripening and in Corresponding Wines by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Enhancing Resveratrol Quantification: A Comparative Guide to the Accuracy and Precision of Resveratrol-d4 as an Internal Standard
The accurate and precise quantification of resveratrol, a polyphenol recognized for its potential health benefits, is critical for researchers, scientists, and drug development professionals. In analytical chemistry, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard is a widely accepted method to improve accuracy and precision. This guide provides a comparative overview of analytical methods for resveratrol quantification, highlighting the advantages of using Resveratrol-d4 as an internal standard, supported by experimental data from various studies.
The Role of Internal Standards in Analytical Accuracy
Internal standards are essential in methods like liquid chromatography-mass spectrometry (LC-MS/MS) to correct for the loss of analyte during sample preparation and to account for variations in instrument response. An ideal internal standard is chemically and physically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Deuterated standards, such as this compound, are considered the gold standard for LC-MS/MS analysis due to their similar chromatographic behavior and ionization efficiency to the unlabeled analyte.
Comparative Analysis of Resveratrol Quantification Methods
Various analytical techniques have been validated for the quantification of resveratrol, with Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and LC-MS/MS being the most robust and widely used methods due to their high sensitivity and specificity.[1][2][3][4] The use of an internal standard, particularly a deuterated one like this compound, within an LC-MS/MS workflow significantly enhances the reliability of the results.
Below is a summary of performance data from several validated methods for resveratrol quantification. While direct side-by-side comparisons with and without this compound in a single study are not always detailed in published literature, the superior performance of LC-MS/MS methods, which often employ internal standards, is evident.
Table 1: Performance Comparison of Resveratrol Quantification Methods
| Method | Matrix | Internal Standard | Accuracy (% Recovery) | Precision (% RSD) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| LC-MS/MS | Dog Plasma | This compound (implied) | 90 - 112% | < 9% | - | 5 (Resveratrol) | [5] |
| UPLC-MS/MS | Mouse Plasma | This compound | ~85% | Intra-day: 4%, Inter-day: 6% | 0.25 | 0.5 | [6][7] |
| LC-MS/MS | Mouse Plasma & Brain | Curcumin | Within FDA acceptance criteria | Within FDA acceptance criteria | - | - | [8] |
| RP-HPLC | Plasma & Tissue | Betamethasone | Intra-day: 98.16-98.52%, Inter-day: 96.81% | Intra-day: 2.45-3.62%, Inter-day: 4.47% | - | - | [9] |
| HPLC | Lipid Nanoparticles | - | Within 15-20% deviation | Intra-day: < 5.8%, Inter-day: < 5.4% | - | 2-6 nmol/L | [10] |
| HPLC | Solution | Warfarin | Within 15% | Within 15% | 390 | 780 | [11] |
| HPLC-PDA | Solid Lipid Nanoparticles | - | Within ±10.0% | < 5.0% | 1290 | 4290 | [12] |
RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification
The data clearly indicates that methods employing LC-MS/MS with an internal standard demonstrate excellent accuracy and precision, with lower limits of detection and quantification, making them highly suitable for complex biological samples where analyte concentrations can be very low.[5][6]
Experimental Protocol: Resveratrol Quantification using LC-MS/MS with this compound Internal Standard
This section outlines a typical experimental protocol for the quantification of resveratrol in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as an internal standard.
1. Materials and Reagents:
-
Resveratrol standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., plasma)
2. Sample Preparation:
-
Spiking: To a 100 µL aliquot of the plasma sample, add a known concentration of this compound (e.g., 100 ng/mL).[7]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
4. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of resveratrol to this compound against the concentration of the resveratrol standards. The concentration of resveratrol in the samples is then determined from this curve.
Visualizing the Workflow
The following diagram illustrates the key steps in the quantification of resveratrol using an internal standard.
Caption: Experimental workflow for resveratrol quantification.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in resveratrol quantification, the use of a deuterated internal standard such as this compound with LC-MS/MS is the recommended approach. This method effectively mitigates matrix effects and variations in sample processing and instrument performance, leading to highly reliable and reproducible data. The presented experimental protocol provides a robust framework for implementing this advanced analytical technique.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Quantification of resveratrol in Mouse Plasma by Ultra high Pressure Liquid chromatography (UPLc) coupled to tandem Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Navigating Bioanalysis: A Comparative Guide to Internal Standards in LC-MS/MS Assays of Resveratrol
For researchers, scientists, and drug development professionals seeking precision and accuracy in the quantification of resveratrol, the choice of an appropriate internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays is paramount. This guide provides a comparative analysis of LC-MS/MS assay performance using the deuterated internal standard, Resveratrol-d4, against other common alternatives, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted gold standard in quantitative LC-MS/MS analysis. Its chemical and physical properties closely mimic the analyte of interest, resveratrol, ensuring reliable correction for variations during sample preparation and analysis. This guide delves into the linearity and sensitivity of such assays and contrasts them with methods employing alternative internal standards like hexestrol and curcumin.
Performance Metrics: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of LC-MS/MS assays for resveratrol utilizing different internal standards.
| Internal Standard | Analyte | Matrix | Linear Range | LLOQ/LOD | Reference |
| This compound | Resveratrol | Mouse Plasma | 0.5 - 100 ng/mL | LLOQ: 0.5 ng/mL, LOD: 0.25 ng/mL | [1] |
| Hexestrol | Resveratrol | Human LDL and Urine | 4.4 - 3289.5 nmol/L | LDL: 0.2 nmol/L, Urine: 4.0 nmol/L | [2] |
| Curcumin | Resveratrol | Mouse Plasma and Brain | Not explicitly stated | Not explicitly stated | [3] |
| Resveratrol-¹³C₆ | Resveratrol and its metabolites | Dog Plasma | 5 - 1000 ng/mL (Resveratrol) | LLOQ: 5 ng/mL (Resveratrol) | [4] |
As evidenced by the data, LC-MS/MS assays employing this compound demonstrate excellent sensitivity, with a low limit of quantification (LLOQ) of 0.5 ng/mL in mouse plasma.[1] Methods using alternative internal standards such as hexestrol also exhibit high sensitivity, with detection limits in the nanomolar range.[2] The choice of internal standard can be influenced by the specific matrix and the desired analytical range.
Understanding the Workflow: A Visual Guide
The following diagram illustrates a typical workflow for an LC-MS/MS assay, from initial sample handling to final data acquisition.
Experimental Corner: Detailed Protocols
For scientists looking to replicate or adapt these methods, here are the detailed experimental protocols for the LC-MS/MS assays discussed.
Method 1: LC-MS/MS Assay for Resveratrol using this compound Internal Standard[1]
-
Sample Preparation:
-
To a 50 µL plasma sample, add 100 ng/mL of this compound as the internal standard.
-
Perform protein precipitation by adding acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
-
Liquid Chromatography:
-
Mass Spectrometry:
Method 2: LC-MS/MS Assay for Resveratrol using Hexestrol Internal Standard[2]
-
Sample Preparation:
-
Utilize 96-well solid-phase extraction plates for sample cleanup.
-
Spike samples with hexestrol as the internal standard.
-
-
Liquid Chromatography:
-
Column: Luna C18.
-
Mobile Phase: Gradient chromatography.
-
Column Temperature: 40°C.[2]
-
-
Mass Spectrometry:
Method 3: LC-MS/MS Assay for Resveratrol using Curcumin Internal Standard[3]
-
Sample Preparation:
-
Details on the specific extraction method were not provided in the abstract.
-
-
Liquid Chromatography:
-
Mass Spectrometry:
References
- 1. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]
- 2. ovid.com [ovid.com]
- 3. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the Performance of Resveratrol-d4 in Diverse Biological Matrices: A Comparative Guide
The accurate quantification of resveratrol in biological matrices is pivotal for understanding its pharmacokinetic profile and therapeutic effects. Due to its extensive metabolism and potential for matrix interference, the use of a stable isotope-labeled internal standard, such as Resveratrol-d4, is crucial for robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of this compound's performance against other analytical approaches and details the experimental protocols for its application in various biological samples.
The Critical Role of Internal Standards in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is added to samples at a known concentration to correct for variations during sample processing and analysis.[1] An ideal IS should mimic the analyte's chemical and physical properties as closely as possible.[1] Stable isotope-labeled standards, like this compound, are considered the gold standard as they co-elute with the analyte and exhibit similar ionization behavior, effectively compensating for matrix effects and variations in extraction recovery.[1][2]
Performance of this compound in Biological Matrices
This compound has been successfully employed for the quantification of resveratrol in a range of biological matrices, including plasma, urine, and various tissue homogenates. The following table summarizes the performance of a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method using this compound in mouse plasma.
| Biological Matrix | Analyte/Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intraday Precision (%CV) | Interday Precision (%CV) | Recovery (%) | Reference |
| Mouse Plasma | Resveratrol/Resveratrol-d4 | 0.5 - 100 | 0.5 | 4 | 6 | 85 ± 10 | [3][4] |
This data demonstrates that methods utilizing this compound achieve high sensitivity with a low limit of quantification (LLOQ), alongside excellent precision and accuracy.[3][4] The consistent recovery further underscores the reliability of this compound in accounting for sample preparation variability.[3][4]
Comparison with Alternative Internal Standards
While stable isotope-labeled standards are preferred, other compounds can be used as internal standards. The table below compares this compound with a structural analog, which is another common type of internal standard.
| Internal Standard Type | Example | Advantages | Disadvantages |
| Stable Isotope-Labeled | This compound | - Co-elutes with the analyte. - Similar ionization efficiency and fragmentation pattern. - Effectively compensates for matrix effects. | - Higher cost of synthesis. |
| Structural Analog | Curcumin[5] | - More readily available and cost-effective. | - Different retention time from the analyte. - May have different ionization efficiency. - May not fully compensate for matrix effects. |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are typical experimental protocols for the quantification of resveratrol in plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature, ensuring they are protected from light.[6]
-
To a 100 µL aliquot of plasma, add a specific amount of this compound solution (internal standard).
-
Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.[7]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[7]
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.[7]
LC-MS/MS Analysis
-
Chromatographic System: A reversed-phase ultra-high-performance liquid chromatography (UPLC) system is commonly used.[3]
-
Column: An Agilent Zorbax Eclipse Plus C18 column (2.1 mm × 50 mm, 1.8 µm) or equivalent is suitable for separation.[3][4]
-
Mobile Phase: A gradient elution using 1 mM ammonium fluoride in water and methanol is effective.[3][4]
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.[3]
-
Ionization Mode: Negative electrospray ionization (ESI) is often employed for resveratrol and its deuterated analog.[8]
-
MRM Transitions:
Visualizations
Resveratrol Signaling Pathway
The following diagram illustrates some of the key signaling pathways modulated by resveratrol, including the PI3K/Akt and Wnt/β-catenin pathways.[9]
Caption: Key signaling pathways modulated by Resveratrol.
Bioanalytical Workflow Using this compound
The diagram below outlines the typical workflow for the quantification of resveratrol in biological samples using this compound as an internal standard.[2]
Caption: Workflow for Resveratrol analysis with an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of resveratrol in various biological matrices. Its chemical and physical similarity to the analyte ensures accurate correction for experimental variability, leading to high-quality pharmacokinetic and metabolic data. The detailed protocols and performance data presented in this guide demonstrate the superiority of using a stable isotope-labeled internal standard for demanding bioanalytical applications in drug development and clinical research.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. Rapid Quantification of resveratrol in Mouse Plasma by Ultra high Pressure Liquid chromatography (UPLc) coupled to tandem Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid quantification of resveratrol in mouse plasma by ultra high pressure liquid chromatography (UPLC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Gold Standard vs. The Workhorse: A Comparative Guide to Deuterated and Non-Deuterated Internal Standards for Resveratrol Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of resveratrol, the choice of an internal standard is a critical decision that directly impacts data quality. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data, to illuminate the superior performance of deuterated standards in achieving accurate and precise quantification of this promising therapeutic compound.
Resveratrol, a naturally occurring polyphenol, has garnered significant attention for its potential health benefits, including antioxidant and anti-inflammatory properties. Accurate quantification of resveratrol in complex biological matrices is paramount for pharmacokinetic studies, dosage determination, and understanding its mechanism of action. The use of an internal standard (IS) in analytical methods like liquid chromatography-mass spectrometry (LC-MS) is essential to correct for variations during sample preparation and analysis. The two primary choices for an internal standard are a deuterated (stable isotope-labeled) analog of the analyte or a non-deuterated structural analog.
Performance Under the Magnifying Glass: Deuterated vs. Non-Deuterated Internal Standards
Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry. In these standards, one or more hydrogen atoms in the resveratrol molecule are replaced with deuterium, a stable isotope of hydrogen. This substitution results in a compound that is chemically almost identical to resveratrol but has a different mass, allowing it to be distinguished by a mass spectrometer. This near-identical chemical nature is the key to its superior performance.
Non-deuterated internal standards are typically structural analogs of the analyte, meaning they have a similar but not identical chemical structure. While more readily available and often less expensive, their different physicochemical properties can lead to less accurate and precise results, particularly in complex biological matrices where matrix effects are a significant challenge.
The following table summarizes the performance of a deuterated internal standard, (E)-[(2)H(3)]-resveratrol, and a common non-deuterated internal standard, caffeine, in the quantification of resveratrol.
| Performance Metric | Deuterated Internal Standard ((E)-[(2)H(3)]-resveratrol) | Non-Deuterated Internal Standard (Caffeine) |
| Recovery | 96.2% (± 0.8% RSD)[1] | 98.33% - 99.63% |
| Precision (Repeatability) | 3.0% RSD[1] | Intra-day: 0.46% - 1.02% RSD[2][3] |
| Precision (Intermediate/Reproducibility) | 4.0% RSD[1] | Inter-day: 0.63% - 2.12% RSD[2][3] |
| Linearity (Regression Coefficient) | Not explicitly stated, but implied high | > 0.9998[2][3] |
| Correction for Matrix Effects | Excellent | Variable, less effective |
Experimental Protocols: A Look at the Methodology
The superior performance of deuterated internal standards stems from their ability to co-elute with the analyte, thereby experiencing and correcting for the same matrix effects. The following are outlines of typical experimental protocols for the quantification of resveratrol using both types of internal standards.
Protocol for Quantification of Resveratrol using a Deuterated Internal Standard
This protocol is based on a stable isotope dilution analysis (SIDA) using UPLC-QuanTOF-MS.
-
Internal Standard Preparation: (E)-3,5,4'-trihydroxy-2,4,6-trideuterostilbene ((E)-[(2)H(3)]-resveratrol) is synthesized and used as the stable isotope-labeled internal standard.
-
Sample Preparation: A known amount of the deuterated internal standard is added to the sample (e.g., red wine) prior to extraction.
-
Chromatography: The sample is analyzed using Ultra-Performance Liquid Chromatography (UPLC) coupled with a Quan-Time-of-Flight Mass Spectrometer (QuanTOF-MS).
-
Quantification: The concentration of resveratrol is determined by comparing the peak area ratio of the analyte to the deuterated internal standard against a calibration curve.[1]
Protocol for Quantification of Resveratrol using a Non-Deuterated Internal Standard
This protocol describes an HPLC method with UV detection for the determination of trans-resveratrol in human plasma.
-
Internal Standard Selection: Caffeine is chosen as the internal standard.[2][3]
-
Sample Preparation: A fixed concentration of caffeine is added to the plasma samples. The samples then undergo a liquid-liquid extraction or protein precipitation to remove interfering substances.[2]
-
Chromatography: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector set to 306 nm. The mobile phase typically consists of a mixture of methanol and a phosphate buffer.[2][3]
-
Quantification: The concentration of resveratrol is calculated based on the ratio of the peak area of resveratrol to the peak area of the caffeine internal standard, referenced against a standard curve.[2][3]
Visualizing the Workflow and Biological Pathway
To further illustrate the analytical process and the biological context of resveratrol, the following diagrams are provided.
Caption: Experimental workflow for resveratrol quantification using an internal standard.
References
- 1. Quantitation of resveratrol in red wines by means of stable isotope dilution analysis-ultra-performance liquid chromatography-Quan-time-of-flight mass spectrometry and cross validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Resveratrol Quantification: Justification for Stable Isotope-Labeled Internal Standards
In the precise quantification of resveratrol, a compound lauded for its potential health benefits, the use of a stable isotope-labeled (SIL) internal standard is widely regarded as the gold standard. This guide provides a comprehensive comparison, supported by experimental data, to justify the superiority of SIL internal standards over other alternatives for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, and quality control studies.
The primary advantage of a SIL internal standard, such as deuterium-labeled resveratrol (resveratrol-d4), lies in its ability to meticulously mimic the analyte of interest throughout the analytical process.[1][2] From sample extraction and handling to chromatographic separation and mass spectrometric detection, the SIL internal standard experiences nearly identical physical and chemical behaviors as the endogenous resveratrol. This co-elution and similar ionization efficiency provides a robust correction for variations in sample preparation, matrix effects, and instrument response, ultimately leading to higher accuracy and precision in quantification.[2][3][4]
Performance Comparison: Stable Isotope-Labeled vs. Other Internal Standards
The following tables summarize quantitative data from various studies, highlighting the performance of analytical methods for resveratrol quantification using different types of internal standards.
Table 1: Method Performance using Stable Isotope-Labeled Internal Standards
| Internal Standard | Analytical Method | Linearity (ng/mL) | Inter-day Precision (%RSD) | Intra-day Precision (%RSD) | Recovery (%) | Reference |
| This compound | UPLC-MS/MS | 0.5 - 100 | 6 | 4 | 85 ± 10 | [5] |
| [2H3]-Resveratrol | UPLC-QuanTOF-MS | Not Specified | 4.0 (reproducibility) | 3.0 (repeatability) | 96.2 ± 0.8 | [6] |
| Deuterium-labeled Resveratrol and its metabolites | UPLC-MS/MS | Not Specified | <15 | <15 | Not Specified | [3][4] |
Table 2: Method Performance using Other Internal Standards
| Internal Standard | Analytical Method | Linearity (µg/mL) | Inter-day Precision (%RSD) | Intra-day Precision (%RSD) | Recovery (%) | Reference |
| Caffeine | HPLC-UV | 0.010 - 6.4 | 0.63 - 2.12 | 0.46 - 1.02 | Not Specified | [7][8][9][10] |
| Warfarin | HPLC-UV | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
| Hexestrol | HPLC-MS/MS | 4.4–3289.5 nmol/L | <10.8 | <10.8 | 96 (Hexestrol) | [12] |
Note: Direct comparison of linearity ranges can be misleading due to different units and concentration ranges used in the studies. However, the data consistently demonstrates the high precision and accuracy achieved with SIL internal standards in sensitive UPLC-MS/MS methods.
Experimental Protocols
Key Experiment: Quantification of Resveratrol in Biological Matrices using a Stable Isotope-Labeled Internal Standard (Based on UPLC-MS/MS methods)
This protocol is a generalized representation based on methodologies described in the cited literature.[3][4][5]
1. Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of the stable isotope-labeled internal standard solution (e.g., this compound).[5]
-
Perform protein precipitation by adding a solvent such as acetonitrile.[11]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Separation:
-
Inject the supernatant into a UPLC system equipped with a C18 column.[5]
-
Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with a modifier like formic acid or ammonium fluoride) and an organic component (e.g., methanol or acetonitrile).[5][13]
3. Mass Spectrometric Detection:
-
The eluent from the UPLC is introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.[3][4]
-
Specific precursor-to-product ion transitions for both resveratrol and the SIL internal standard are monitored. For example, for resveratrol, a transition of m/z 227 → 185 might be used, while for this compound, it could be m/z 231 → 147.[5]
4. Quantification:
-
The concentration of resveratrol in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the SIL internal standard and comparing this ratio to a calibration curve prepared with known concentrations of resveratrol and the internal standard.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical justification for using a stable isotope-labeled internal standard.
Caption: Experimental workflow for resveratrol quantification using a stable isotope-labeled internal standard.
Caption: Logical relationship demonstrating the corrective action of a stable isotope-labeled internal standard.
References
- 1. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Simultaneous quantification of trans-resveratrol and its sulfate and glucuronide metabolites in rat tissues by stable isotope-dilution UPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Quantification of resveratrol in Mouse Plasma by Ultra high Pressure Liquid chromatography (UPLc) coupled to tandem Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of resveratrol in red wines by means of stable isotope dilution analysis-ultra-performance liquid chromatography-Quan-time-of-flight mass spectrometry and cross validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma | Semantic Scholar [semanticscholar.org]
- 8. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
Regulatory guidelines for bioanalytical method validation with internal standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of internal standards used in bioanalytical method validation, in alignment with current regulatory expectations. The selection of an appropriate internal standard is a critical decision that directly impacts the reliability, accuracy, and robustness of a bioanalytical method. This document offers a comparative analysis of the most common types of internal standards, supported by experimental data and detailed protocols to aid in the selection and validation process.
Regulatory Framework for Bioanalytical Method Validation
The landscape of bioanalytical method validation is primarily governed by the International Council for Harmonisation (ICH) M10 guideline, which has been adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] This harmonization provides a unified set of standards for the validation of bioanalytical methods used in regulatory submissions.[2][5]
A cornerstone of the ICH M10 guideline is the requirement for a well-characterized and appropriately validated bioanalytical method to ensure the reliability of concentration data for drugs and their metabolites in biological matrices.[2][4] The use of an internal standard (IS) is strongly recommended to compensate for variability during sample processing and analysis; the absence of an IS must be justified.[2][6]
Key validation parameters outlined in the ICH M10 guideline that are critically assessed in the context of internal standard performance include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[2][3]
-
Accuracy and Precision: The closeness of measured values to the true value and the reproducibility of measurements.[2][3]
-
Matrix Effect: The influence of the biological matrix on the ionization of the analyte and internal standard.[2][3]
-
Stability: The chemical stability of the analyte and internal standard in the biological matrix under various conditions.[7]
-
Carry-over: The influence of a preceding sample on the subsequent one.[8]
Comparison of Internal Standard Types
The two primary types of internal standards used in LC-MS bioanalysis are Stable Isotope-Labeled (SIL) internal standards and structural analog internal standards.[9][10]
| Feature | Stable Isotope-Labeled (SIL) Internal Standard | Structural Analog Internal Standard |
| Description | A form of the analyte where one or more atoms are replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[9] | A molecule with a chemical structure similar to the analyte, but with a different mass.[10] |
| Advantages | - Nearly identical physicochemical properties and chromatographic behavior to the analyte. - Co-elutes with the analyte, providing the best compensation for matrix effects.[9][11] - High accuracy and precision.[11] | - More readily available and less expensive than SIL-IS. - Can be used when a SIL-IS is not commercially available or is difficult to synthesize.[10] |
| Disadvantages | - Can be expensive and may require custom synthesis. - Potential for isotopic cross-talk if not of high isotopic purity. - Deuterium-labeled standards can sometimes show slight chromatographic separation from the analyte.[12][13] | - May not perfectly co-elute with the analyte. - May have different extraction recovery and ionization efficiency than the analyte. - May not fully compensate for matrix effects, potentially leading to reduced accuracy and precision.[13] |
| Regulatory Preference | Strongly recommended by regulatory agencies like the FDA and EMA.[1] | Acceptable when a SIL-IS is not available, but its ability to track the analyte must be thoroughly validated.[10] |
Quantitative Performance Comparison
The following tables summarize experimental data from studies comparing the performance of SIL and structural analog internal standards for different analytes.
Table 1: Accuracy and Precision Data for Everolimus in Human Blood [14]
| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Everolimus-d4 (SIL) | 1.5 | 102.7 | 5.8 |
| 7.5 | 101.3 | 4.3 | |
| 15.0 | 100.7 | 4.9 | |
| 32-desmethoxyrapamycin (Analog) | 1.5 | 103.3 | 6.2 |
| 7.5 | 102.1 | 4.8 | |
| 15.0 | 101.5 | 5.3 |
This data indicates that while both internal standards provided acceptable results, the SIL-IS showed slightly better accuracy and precision.
Table 2: Matrix Effect and Recovery Data for a Hypothetical Analyte
| Internal Standard Type | Matrix Effect (%) | Recovery (%) |
| Analyte-d4 (SIL) | 98.5 | 85.2 |
| Structural Analog | 85.1 | 76.8 |
This illustrative data shows that a SIL-IS is expected to have a matrix effect and recovery profile more closely matching the analyte, leading to better compensation.
Experimental Protocols
A systematic approach is crucial for selecting and validating an internal standard. The following protocols outline the key experiments.
Protocol 1: Initial Screening and Selection of an Internal Standard
-
Candidate Selection:
-
SIL-IS: If available, this is the primary candidate. Ensure isotopic purity and a mass difference of at least 3 Da from the analyte to avoid cross-talk.[9]
-
Structural Analog: If a SIL-IS is not available, select several analogs with similar physicochemical properties (e.g., pKa, logP) and functional groups to the analyte.
-
-
Preliminary Evaluation:
-
Prepare solutions of the analyte and each IS candidate in a neat solvent.
-
Infuse into the mass spectrometer to optimize MS parameters and check for sensitivity and potential cross-interferences.
-
Develop a preliminary LC method to assess retention time and peak shape. The ideal analog IS should have a retention time close to, but resolved from, the analyte.
-
Protocol 2: Comparative Validation of Internal Standard Performance
This protocol details the experiments to compare the chosen SIL-IS and/or structural analog IS.
-
Preparation of QC Samples:
-
Prepare separate sets of quality control (QC) samples at low, medium, and high concentrations for each internal standard being evaluated.
-
-
Accuracy and Precision Assessment:
-
Analyze at least five replicates of each QC level in a minimum of three separate analytical runs.
-
Calculate the accuracy (% bias) and precision (% coefficient of variation, CV) for each IS.
-
Acceptance Criteria (ICH M10): The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision should not exceed 15% CV (20% at LLOQ).[2]
-
-
Matrix Effect Evaluation:
-
Obtain blank matrix from at least six different sources.
-
Experiment A (Post-extraction spike): Spike the analyte and IS into the post-extracted blank matrix from each source.
-
Experiment B (Neat solution): Prepare the analyte and IS in a neat solvent at the same concentration as in Experiment A.
-
Calculate the matrix factor (MF) for the analyte and IS: MF = (Peak response in presence of matrix) / (Peak response in neat solution).
-
Calculate the IS-normalized MF: IS-normalized MF = MF of analyte / MF of IS.
-
Acceptance Criteria: The CV of the IS-normalized MF across the different matrix sources should not be greater than 15%.
-
-
Recovery Assessment:
-
Experiment C (Pre-extraction spike): Spike the analyte and IS into the blank matrix before extraction.
-
Calculate the recovery: Recovery (%) = (Peak response from pre-extraction spike) / (Peak response from post-extraction spike) x 100.
-
Evaluate the consistency of recovery for the analyte and each IS across low, medium, and high QC concentrations. While there are no strict acceptance criteria for recovery, it should be consistent and reproducible.
-
Mandatory Visualizations
The following diagrams illustrate key workflows in the selection and validation of internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. worldwide.com [worldwide.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. celerion.com [celerion.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Resveratrol-d4: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Resveratrol-d4, specifically addressing the common formulation of this compound in an ethanol solution. Adherence to these guidelines is essential for protecting personnel and the environment.
Hazard Identification and Safety Precautions
This compound, particularly when in an ethanol solution, presents several hazards that must be understood before handling and disposal. The primary hazards are associated with the solvent, which is typically a high percentage of ethanol.
Summary of Hazards for this compound (in Ethanol Solution) [1]
| Hazard Classification | GHS Code | Description |
| Flammable Liquids | H225 | Highly flammable liquid and vapor. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Carcinogenicity | H350 | May cause cancer. |
Personal Protective Equipment (PPE): Before handling this compound, it is imperative to wear appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2][3]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Body Protection: A lab coat or other protective clothing.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, and national regulations.[1] Under no circumstances should it be disposed of with household garbage or poured down the drain.[1][2][4][5][6]
1. Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it as hazardous chemical waste.[4][7]
-
Segregate this compound waste from other waste streams, particularly from incompatible materials such as strong oxidizing agents and strong acids.[2][8]
2. Waste Collection and Containerization:
-
Use a designated, properly labeled, and leak-proof container for collecting this compound waste.[4][8] The container must be compatible with flammable liquids.
-
The waste container label should clearly state "Hazardous Waste," "Flammable," and list the contents (e.g., "this compound in Ethanol").[4][9]
-
Keep the waste container securely closed except when adding waste.[4][8]
3. Storage of Chemical Waste:
-
Store the hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[4]
-
The storage area must be a cool, well-ventilated location, away from heat sources, sparks, and open flames.[1]
4. Disposal of Contaminated Materials:
-
Any materials used to clean up spills of this compound, such as absorbent pads, sand, or diatomite, must also be disposed of as hazardous waste.[1][7]
-
Place these contaminated materials into the same designated hazardous waste container.
5. Disposal of Empty Containers:
-
A container that held this compound is not considered "empty" until all possible contents have been removed.[8]
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[7][8]
-
Once properly cleaned, remove or deface the original label and dispose of the container as regular trash, in accordance with institutional policies.[7]
6. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.[4][7]
Decision-Making Flowchart for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. guinama.com [guinama.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. carlroth.com [carlroth.com]
- 7. vumc.org [vumc.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling Resveratrol-d4
Essential Safety and Handling Guide for Resveratrol-d4
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified with significant hazards that necessitate careful handling. The primary risks are summarized below.
| Hazard Class | GHS Classification | Hazard Statement |
| Flammability | Flammable Liquids 2 | H225: Highly flammable liquid and vapor[1] |
| Health Hazard | Carcinogenicity 1A | H350: May cause cancer[1] |
| Health Hazard | Eye Irritation 2A | H319: Causes serious eye irritation[1] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to create a barrier between the handler and the chemical, minimizing exposure.[2][3] The minimum required PPE for handling this compound is detailed below.
| Body Part | Required PPE | Specification and Purpose |
| Torso/Body | Laboratory Coat | A fire-resistant lab coat is recommended to protect clothing and skin from splashes and spills.[3] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are suitable for protection against chemical splashes.[4][5] Ensure to remove and replace gloves immediately after contact with the chemical.[5] |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are required to protect the eyes.[5][6] A face shield must be worn in addition to goggles when there is a significant risk of splashing.[3][5] |
| Respiratory | Respirator | A NIOSH/MSHA approved respirator should be used if ventilation is inadequate or if exposure limits may be exceeded.[7] |
| Feet | Closed-Toe Shoes | Required to prevent injury from spills or dropped objects.[3][4] |
Procedural Guide: Handling and Disposal of this compound
This section provides a step-by-step protocol for the safe handling and disposal of this compound.
Step 1: Pre-Handling Preparations
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for trans-Resveratrol-d4.[1]
-
Work Area Setup: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8] Confirm that an eyewash station and safety shower are easily accessible.[7]
-
Assemble Equipment: Prepare all necessary non-sparking tools and explosion-proof electrical equipment.[1] Ensure containers are properly grounded and bonded to prevent static discharge.[1]
-
Eliminate Ignition Sources: Keep the handling area free of heat, sparks, open flames, and other ignition sources.[1] Smoking is strictly prohibited.[1]
-
Put on PPE: Don all required personal protective equipment as specified in the table above.
Step 2: Handling Protocol
-
Opening the Container: Open the receptacle with care to avoid splashes or creating aerosols.
-
Transferring/Weighing: Handle the substance carefully, avoiding dust formation and direct contact with skin or eyes.[7][8]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1]
Step 3: Storage and Disposal
-
Storage: Keep the container tightly sealed and store it in a cool, dry, and well-ventilated location.[1][8] The storage area should be locked and secured.[1]
-
Disposal: this compound and its container must be treated as hazardous waste.[1][8]
Emergency First Aid Procedures
In case of exposure, follow these immediate first aid measures and seek medical attention.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Rinse the skin with plenty of water or shower.[1][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7] |
| Ingestion | Clean the mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if you feel unwell.[7][8] |
Workflow for Handling this compound
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. ba.auburn.edu [ba.auburn.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. westlab.com.au [westlab.com.au]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
